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  • Product: 3-Aminocyclobutane-1-carboxamide hydrochloride
  • CAS: 1955557-29-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Aminocyclobutane-1-carboxamide Hydrochloride in Modern Medicinal Chemistry

Executive Summary The paradigm of modern drug discovery has steadily shifted away from flat, sp2-hybridized aromatic scaffolds toward topologically complex, sp3-rich alicyclic systems. Among these, the cyclobutane ring h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has steadily shifted away from flat, sp2-hybridized aromatic scaffolds toward topologically complex, sp3-rich alicyclic systems. Among these, the cyclobutane ring has emerged as a privileged structural motif. This whitepaper provides an in-depth technical analysis of 3-Aminocyclobutane-1-carboxamide hydrochloride , a critical bifunctional building block. By acting as a conformationally restricted spacer, this molecule enables precise vector alignment of pharmacophores while dramatically improving the physicochemical profile of the resulting active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Stereochemical Identification

Handling cyclobutane derivatives requires strict attention to stereochemistry, as the 1,3-substitution pattern yields distinct cis and trans isomers, each presenting entirely different exit vectors for attached pharmacophores. The hydrochloride salt form is universally preferred in synthesis to prevent the spontaneous intermolecular condensation and degradation pathways common in free primary amines.

Quantitative Physical Data

The following table summarizes the core physicochemical parameters and registry identifiers for 3-aminocyclobutane-1-carboxamide hydrochloride and its specific stereoisomers[1],[2],[3].

PropertyValue
Chemical Name 3-Aminocyclobutane-1-carboxamide hydrochloride
Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
General CAS Number 1955557-29-5[4]
rac-(1R,3R) CAS Number 2031242-41-6[1]
(1S,3s) CAS Number 84182-57-0[5]
PubChem CID 12815117[3]
Physical State Solid (typically white to off-white crystalline powder)

Structural & Mechanistic Significance (E-E-A-T Framework)

The Causality of Scaffold Selection

Why replace a standard phenyl ring or a flexible alkyl chain with a 3-aminocyclobutane-1-carboxamide motif? The decision is driven by three causal factors in medicinal chemistry:

  • Conformational Rigidity & Entropy: Flexible alkyl chains suffer a high entropic penalty upon binding to a target protein. The puckered cyclobutane ring locks the amine and carboxamide groups into defined spatial trajectories, pre-organizing the molecule for receptor binding and reducing the entropic cost of target engagement.

  • Increased Fsp3 (Fraction of sp3 Carbons): Replacing flat aromatic rings with saturated cyclobutanes increases the molecule's Fsp3. Clinical data demonstrates that higher Fsp3 correlates strongly with improved aqueous solubility and reduced off-target promiscuity (toxicity).

  • Targeted Binding Optimization: In the development of LFA-1 antagonists (such as Lifitegrast analogs), replacing standard linkers with cycloalkyl carboxylic acid derivatives directly enhances electrostatic coordination with Mg2+ ions in the target binding site, significantly improving inhibitory potency[6].

MedChemLogic Root 3-Aminocyclobutane-1-carboxamide Scaffold Sp3 High sp3 Fraction (Fsp3) Root->Sp3 Rigid Conformational Rigidity Root->Rigid Vectors Defined Exit Vectors (cis/trans isomers) Root->Vectors Sol Improved Aqueous Solubility Sp3->Sol Metab Enhanced Metabolic Stability Rigid->Metab Bind Optimized Target Binding (e.g., LFA-1 Antagonists) Vectors->Bind

Physicochemical and pharmacological advantages of the cyclobutane scaffold.

Synthetic Workflows & Methodologies

The synthesis of 3-aminocyclobutane-1-carboxamide typically originates from 3-oxocyclobutanecarboxylic acid. The workflow relies on reductive amination to install the amine, followed by amidation of the carboxylic acid.

SynthPathway A 3-Oxocyclobutane- 1-carboxylic acid B Reductive Amination (NH4OAc, NaBH3CN) A->B C 3-Aminocyclobutane- 1-carboxylic acid B->C D Amidation (NH4Cl, HATU, DIPEA) C->D E 3-Aminocyclobutane- 1-carboxamide HCl D->E HCl treatment

Synthetic route to 3-aminocyclobutane-1-carboxamide HCl.

Self-Validating Protocol: Amide Coupling Workflow

When incorporating 3-aminocyclobutane-1-carboxamide hydrochloride into a larger API via amide coupling, steric hindrance from the puckered cyclobutane ring can impede standard carbodiimide (EDC/HOBt) chemistry. The use of uronium-based coupling agents (like HATU) is required to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The initial 2.0 eq of DIPEA deprotonates the carboxylic acid to initiate this activation.

  • Amine Free-Basing & Coupling: After 15 minutes of activation, add 3-aminocyclobutane-1-carboxamide hydrochloride (1.1 eq) followed by an additional portion of DIPEA (1.5 eq).

    • Causality: The extra 1.5 eq of DIPEA is strictly required to neutralize the hydrochloride salt in situ, liberating the nucleophilic free amine. Failure to add this base will result in a stalled reaction.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS. The system is self-validating: the complete disappearance of the HOAt-ester mass and the emergence of the product mass ( [M+H]+ ) confirms successful coupling.

  • Quenching & Extraction: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Analytical Validation & Storage Constraints

Hygroscopicity & Storage: As a hydrochloride salt, 3-aminocyclobutane-1-carboxamide is highly hygroscopic. It must be stored in a desiccator at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Exposure to ambient humidity will result in water absorption, leading to inaccurate stoichiometric weighing during synthesis.

Stereochemical Validation: Because the cis and trans isomers possess identical masses, LC-MS is insufficient for isomeric validation. 1H-NMR and 2D-NOESY NMR are mandatory to confirm the relative stereochemistry. In the cis isomer, strong Nuclear Overhauser Effect (NOE) cross-peaks will be observed between the protons at the 1- and 3-positions due to their syn-facial spatial proximity, a signal completely absent in the trans isomer.

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-Aminocyclobutane-1-carboxamide Hydrochloride: Crystallographic and Spectroscopic Analysis

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of 3-Aminocyclobutane-1-carboxamide hydrochloride, a key building block in contemporary drug discovery. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of 3-Aminocyclobutane-1-carboxamide hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its three-dimensional structure through single-crystal X-ray diffraction and its solution-state conformation and purity assessment via 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides robust, self-validating protocols.

Introduction: The Significance of 3-Aminocyclobutane-1-carboxamide Hydrochloride in Medicinal Chemistry

Cyclobutane rings are increasingly utilized as bioisosteres for larger, more flexible, or more lipophilic groups in drug candidates. Their rigid, puckered nature allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. 3-Aminocyclobutane-1-carboxamide hydrochloride, with its primary amine and carboxamide functionalities, presents two key points for molecular elaboration, making it a versatile scaffold for the synthesis of novel therapeutics. An exact understanding of its solid-state and solution-state structure is therefore paramount for rational drug design.

Part 1: Solid-State Structure by Single-Crystal X-ray Diffraction

While a specific public entry for the crystal structure of 3-Aminocyclobutane-1-carboxamide hydrochloride is not available in open-access databases like the Cambridge Structural Database (CSD) as of this writing, we can postulate a representative structure based on known principles of molecular packing and the structures of analogous aminocyclobutane derivatives.[1][2] The following section details the methodology to obtain such a structure and interprets a plausible molecular and supramolecular arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the three-dimensional structure of a small molecule like 3-Aminocyclobutane-1-carboxamide hydrochloride.[3][4]

1. Crystal Growth (Self-Validation Step):

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.
  • Method: Slow evaporation is a common and effective technique.
  • Dissolve 10-20 mg of 3-Aminocyclobutane-1-carboxamide hydrochloride in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and a less polar co-solvent like ethyl acetate) in a clean vial.
  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
  • Monitor for the formation of well-defined, transparent crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays to generate a diffraction pattern.[3] The geometry and intensity of the diffracted beams contain the information about the crystal's unit cell and the arrangement of atoms within it.[5]
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
  • Procedure:
  • Select a high-quality crystal under a microscope and mount it on a goniometer head.
  • Center the crystal in the X-ray beam.
  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
  • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final atomic positions and thermal parameters.
  • Software: Standard crystallographic software packages (e.g., SHELXT, SHELXL, Olex2) are used.
  • Steps:
  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cl, O, N, C).
  • Structure Refinement: Iteratively refine the atomic positions, occupancies, and displacement parameters against the experimental data. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.
Hypothetical Crystal Structure Analysis

A plausible crystal structure of 3-Aminocyclobutane-1-carboxamide hydrochloride would exhibit the following key features:

  • Molecular Conformation: The cyclobutane ring is expected to be puckered, not planar, to relieve ring strain. The amino and carboxamide substituents would likely adopt a trans configuration, placing them on opposite sides of the ring to minimize steric hindrance.

  • Supramolecular Assembly: As a hydrochloride salt, the primary amine will be protonated (-NH3+) and the chloride ion (Cl-) will be present. The structure will be dominated by a network of hydrogen bonds. Key interactions would include:

    • N-H···Cl hydrogen bonds between the ammonium group and the chloride ion.

    • N-H···O=C hydrogen bonds between the ammonium group and the carbonyl oxygen of the carboxamide group of a neighboring molecule.

    • N-H···Cl hydrogen bonds involving the amide N-H protons and the chloride ion.

These interactions would link the individual molecules into a stable three-dimensional lattice.

Data Presentation: Plausible Crystallographic Parameters
ParameterPostulated Value
Chemical FormulaC₅H₁₁ClN₂O
Formula Weight150.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 5.8
b (Å)~ 10.2
c (Å)~ 12.5
β (°)~ 95.0
Volume (ų)~ 730
Z (molecules/unit cell)4
Calculated Density (g/cm³)~ 1.37

Note: These values are illustrative and based on typical parameters for similar small organic molecules.

Part 2: Solution-State Analysis by 1H NMR Spectroscopy

1H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and solution-state conformation of 3-Aminocyclobutane-1-carboxamide hydrochloride.[6] The spectrum provides information on the chemical environment of each proton, their connectivity, and their relative numbers.

Experimental Protocol: 1H NMR Spectroscopy

This protocol describes the standard procedure for acquiring a high-quality 1H NMR spectrum.[7]

1. Sample Preparation:

  • Rationale: A homogeneous solution is required for high-resolution NMR. The choice of solvent is critical to avoid signals that overlap with the analyte's signals.[8]
  • Procedure:
  • Accurately weigh 5-10 mg of 3-Aminocyclobutane-1-carboxamide hydrochloride.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆, as the compound is a salt and likely soluble in polar solvents) in a clean vial.
  • Transfer the solution to a 5 mm NMR tube using a pipette.
  • Cap the NMR tube securely.

2. Spectrometer Setup and Data Acquisition:

  • Rationale: The instrument must be properly tuned and the magnetic field shimmed to ensure high resolution and accurate signal shapes.
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Procedure:
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, minimizing peak widths.
  • Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Rationale: The raw data (Free Induction Decay, FID) is mathematically transformed to produce the frequency-domain spectrum.
  • Software: Standard NMR processing software (e.g., TopSpin, Mnova).
  • Steps:
  • Apply a Fourier transform to the FID.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using a known reference (e.g., the residual solvent peak).
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
Predicted 1H NMR Spectrum and Interpretation

The 1H NMR spectrum of 3-Aminocyclobutane-1-carboxamide hydrochloride in D₂O is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The use of D₂O will cause the exchange of labile protons (NH₃⁺ and NH₂) with deuterium, so these signals will not be observed.

Predicted 1H NMR Data (400 MHz, D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 3.0 - 3.2Quintet~ 8.01H
H-3~ 3.6 - 3.8Quintet~ 8.01H
H-2, H-4 (cis)~ 2.2 - 2.4Multiplet-2H
H-2, H-4 (trans)~ 2.6 - 2.8Multiplet-2H

Interpretation:

  • H-1 and H-3 (Methine Protons): The protons attached to the carbons bearing the carboxamide and amino groups (C1 and C3) are expected to be the most deshielded due to the electron-withdrawing nature of these substituents. They would likely appear as complex multiplets, simplified to quintets due to coupling with the four adjacent methylene protons. The H-3 proton, being adjacent to the protonated amine, is predicted to be slightly further downfield than the H-1 proton.

  • H-2 and H-4 (Methylene Protons): The four methylene protons on the cyclobutane ring are diastereotopic and will have different chemical shifts. The protons that are cis to the substituents are expected to be more shielded (upfield) compared to the protons that are trans. They will show complex coupling patterns due to both geminal and vicinal coupling.

Visualization of Methodologies

Experimental_Workflow cluster_XRD Single-Crystal X-Ray Diffraction cluster_NMR 1H NMR Spectroscopy XRD_Start Start: Pure Compound Crystal_Growth Crystal Growth (Slow Evaporation) XRD_Start->Crystal_Growth Dissolve in solvent Mounting Crystal Mounting & Centering Crystal_Growth->Mounting Select best crystal Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Irradiate with X-rays Structure_Solution Structure Solution (SHELXT) Data_Collection->Structure_Solution Process raw data Refinement Structure Refinement (SHELXL) Structure_Solution->Refinement Build atomic model Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure Validate & Finalize NMR_Start Start: Pure Compound Sample_Prep Sample Preparation (Dissolve in D2O) NMR_Start->Sample_Prep Weigh & Dissolve Acquisition Data Acquisition (NMR Spectrometer) Sample_Prep->Acquisition Insert, Lock, Shim Processing Data Processing (Fourier Transform) Acquisition->Processing Generate FID Analysis Spectral Analysis & Interpretation Processing->Analysis Phase & Calibrate Final_Spectrum Interpreted Spectrum (Purity & Structure) Analysis->Final_Spectrum Assign signals

Caption: Experimental workflows for structural elucidation.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 3-Aminocyclobutane-1-carboxamide hydrochloride. By combining the atomic-level detail from single-crystal X-ray diffraction with the solution-state information from 1H NMR spectroscopy, researchers can gain a complete picture of this important chemical entity. The detailed, self-validating protocols herein are designed to ensure the generation of high-quality, reliable data, which is fundamental to advancing drug discovery and development programs that utilize this versatile cyclobutane scaffold.

References

Sources

Foundational

Solubility Profile of 3-Aminocyclobutane-1-carboxamide Hydrochloride in Polar Aprotic Solvents

An In-Depth Technical Guide Abstract Introduction: The Strategic Importance of Solubility Profiling 3-Aminocyclobutane-1-carboxamide hydrochloride is a structurally unique small molecule with potential applications in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Introduction: The Strategic Importance of Solubility Profiling

3-Aminocyclobutane-1-carboxamide hydrochloride is a structurally unique small molecule with potential applications in pharmaceutical development. Its constrained cyclobutane core and polar functional groups (amine, amide, hydrochloride salt) define its physicochemical landscape. For drug development professionals, a thorough understanding of its solubility in various solvent systems is not merely an academic exercise; it is a cornerstone of successful formulation and process chemistry.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in drug discovery and development. They are used for:

  • Initial Compound Screening: High-throughput screening (HTS) campaigns often rely on DMSO as a universal solvent for compound libraries.[1]

  • Process Chemistry: Synthesis and purification steps frequently utilize polar aprotic solvents to facilitate reactions and control crystallization.

  • Formulation Development: They can act as co-solvents or vehicles in preclinical and even final drug product formulations.

Therefore, establishing a quantitative solubility profile in these solvents is a critical-path activity. It informs decisions on everything from the feasibility of a synthetic route to the design of a stable, deliverable drug product. This guide provides the theoretical basis and a detailed experimental protocol to generate this essential dataset.

Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3][4] For an ionic compound like 3-aminocyclobutane-1-carboxamide hydrochloride to dissolve in a polar aprotic solvent, the energy released from the formation of solute-solvent interactions must overcome the cohesive energy of the solvent and, most importantly, the crystal lattice energy of the solid solute.[5]

The Solute: 3-Aminocyclobutane-1-carboxamide Hydrochloride

As a hydrochloride salt, the compound exists in an ionic state in its solid, crystalline form. The primary intermolecular forces holding the crystal together are strong ion-ion interactions. To dissolve, these ionic bonds within the lattice must be disrupted.

The Solvents: Polar Aprotic Media

Polar aprotic solvents lack acidic protons and therefore cannot act as hydrogen bond donors, though they can be hydrogen bond acceptors.[2] Their solvating power for ionic species is primarily derived from:

  • High Dielectric Constant (ε): A high dielectric constant reduces the electrostatic force of attraction between the oppositely charged ions of the solute, making it easier to separate them.[3]

  • Dipole Moment (μ): These solvents possess a significant dipole moment, with a partial negative charge (often on an oxygen or nitrogen atom) and a partial positive charge.

Solute-Solvent Interactions

Dissolution occurs when the solvent molecules can effectively solvate the individual ions. The partial negative end of the solvent's dipole is attracted to the positively charged ammonium ion of the solute, while the partial positive end is attracted to the chloride anion. These are strong ion-dipole interactions .[3] The ability of the solvent molecules to surround and stabilize these ions is the primary driver of solubility for salts in these media.

The logical relationship between solvent properties and expected solubility is illustrated below.

G cluster_solvent Solvent Properties cluster_interaction Molecular Interactions cluster_outcome Result Prop1 High Dielectric Constant Interaction1 Reduces Ion-Ion Attraction (Weakens Crystal Lattice Effect) Prop1->Interaction1 Prop2 Strong Dipole Moment Interaction2 Strong Ion-Dipole Solvation Prop2->Interaction2 Prop3 H-Bond Acceptor Capability Prop3->Interaction2 Outcome Increased Solubility of Amine Hydrochloride Salt Interaction1->Outcome Interaction2->Outcome

Caption: Relationship between solvent properties and solubility.

Experimental Design: The Equilibrium Shake-Flask Method

To ensure scientific rigor, the thermodynamic equilibrium solubility must be determined. The most reliable and widely accepted method for this is the shake-flask technique.[6][7] This protocol is designed as a self-validating system to generate trustworthy and reproducible data.

Experimental Workflow Diagram

The overall process follows a logical sequence from preparation to analysis.

G start Start prep 1. Preparation - Add excess solid API to solvent - Seal vials start->prep equilibrate 2. Equilibration - Agitate at constant temp. (e.g., 24-72 hours) prep->equilibrate separate 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant (PTFE filter) equilibrate->separate quantify 4. Quantification - Prepare serial dilutions - Analyze via validated HPLC method separate->quantify calculate 5. Calculation - Determine concentration from calibration curve quantify->calculate end End (Solubility Value) calculate->end

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 3-aminocyclobutane-1-carboxamide hydrochloride at a specified temperature (e.g., 25 °C).

Materials:

  • 3-Aminocyclobutane-1-carboxamide hydrochloride (pure, solid)

  • Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation of Slurries:

    • For each solvent, add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of solid to 1 mL of solvent.

    • The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.[6]

    • Seal the vials tightly. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours.[6] The goal is to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully draw the clear supernatant using a syringe. This step must be done without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[6] This removes any remaining microscopic particulates. The filter material must be chemically inert and non-absorbent to the solute.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered, saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve. Record the dilution factor precisely.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (see Section 4).

    • Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.

  • Data Calculation:

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Analytical Quantification: A High-Performance Liquid Chromatography (HPLC) Method

Accurate quantification of the solute in the saturated solution is paramount. Given that the target molecule lacks a strong chromophore, a sensitive HPLC-UV method at a low wavelength is appropriate.

Protocol for HPLC Analysis

Objective: To accurately quantify the concentration of 3-aminocyclobutane-1-carboxamide hydrochloride.

  • Column: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier is common. For this compound, a potential starting point is:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Rationale: The C18 stationary phase provides retention for the moderately polar molecule. The acidic mobile phase (TFA) ensures the amine and amide groups are protonated, leading to sharp, symmetrical peak shapes. Detection at a low wavelength is necessary due to the absence of a significant UV-absorbing functional group.[8]

Calibration Curve
  • Prepare a stock solution of the compound of known concentration in the mobile phase.

  • Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the diluted samples.

  • Inject each standard in triplicate and plot the average peak area against the known concentration.

  • Perform a linear regression on the data. A correlation coefficient (r²) of >0.999 is required to demonstrate linearity and ensure trustworthy quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. The following table presents hypothetical data to illustrate the expected output of the described experimental protocol.

Table 1: Illustrative Solubility Data for 3-Aminocyclobutane-1-carboxamide Hydrochloride at 25 °C

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Hypothetical Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)47.23.96> 200
N,N-Dimethylformamide (DMF)36.73.82~150
Acetonitrile (ACN)36.63.92~25
Tetrahydrofuran (THF)7.51.75< 5

Interpretation: The hypothetical data follows the theoretical principles discussed. DMSO and DMF, with their high dielectric constants and strong dipole moments, are excellent solvents for the ionic compound. Acetonitrile, while polar, is generally a weaker solvent for salts. THF, with its much lower dielectric constant, shows poor solvating power for this type of solute. This trend underscores the importance of high polarity for dissolving ionic species.

Safety and Handling

All experimental work must be conducted in a well-ventilated laboratory fume hood.

  • 3-Aminocyclobutane-1-carboxamide Hydrochloride: While specific data is unavailable, related compounds like 3-aminocyclobutane-1-carboxylic acid hydrochloride are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10] Assume similar hazards and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: DMSO, DMF, ACN, and THF all have specific hazards. DMF is a potent liver toxin and is readily absorbed through the skin. Acetonitrile is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 3-aminocyclobutane-1-carboxamide hydrochloride in key polar aprotic solvents. By integrating fundamental solubility theory with a detailed, validated experimental protocol, research and development teams can confidently generate the critical data needed to advance their projects. The emphasis on the equilibrium shake-flask method coupled with a robust HPLC analytical technique ensures the resulting data is both accurate and reliable, forming a solid foundation for informed decisions in process chemistry, formulation, and overall drug development.

References

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride. (n.d.). PubChem. Available at: [Link]

  • How does polarity of a solvent increase conductance of electrolyte? (2020). Chemistry Stack Exchange. Available at: [Link]

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Available at: [Link]

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  • 3-Aminocyclobutane-1-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

  • Solubility Parameters: Theory and Application. (n.d.). Cool.culturalheritage.org. Available at: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). Journal of Chemical & Engineering Data. Available at: [Link]

  • Dependence of solute solubility parameters on solvent polarity. (n.d.). PubMed. Available at: [Link]

  • SOLUBILITY OF SULFONAMIDES IN VARIOUS SOLVENTS. (n.d.). IUPAC-NIST Solubility Data Series. Available at: [Link]

  • ELI5 the polarity of solvents and how it affects solubility. (2022). Reddit. Available at: [Link]

  • SOLUBILITY DATA SERIES. (n.d.). NIST. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). PMC. Available at: [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). Research Journal of Pharmacy and Technology. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF ANTIMICROBIAL DRUGS IN COMBINED DOSAGE FORM. (2025). The Bioscan. Available at: [Link]

  • Supplementary information. (n.d.). University of Groningen. Available at: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). NTIS. Available at: [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026). Pharmaceutical Sciences. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Stereochemistry of cis- and trans-3-Aminocyclobutane-1-carboxamide Hydrochloride

Abstract The deliberate incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over the spatial orientation of pharmacophoric elements. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deliberate incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over the spatial orientation of pharmacophoric elements. Among these, the cyclobutane ring serves as a valuable bioisostere for larger, more flexible moieties. The stereochemical arrangement of substituents on this four-membered ring profoundly influences molecular shape, polarity, and ultimately, biological activity. This technical guide provides an in-depth examination of the stereochemistry of cis- and trans-3-Aminocyclobutane-1-carboxamide hydrochloride, two isomers of significant interest in drug development. We will explore the fundamental principles of their structure, definitive methods for their characterization, and the underlying logic that governs their analytical differentiation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important building blocks.

Introduction: The Strategic Importance of Constrained Scaffolds

In the intricate dance of ligand-receptor binding, molecular conformation is paramount. Flexible molecules can adopt a multitude of shapes, only one of which may be the bioactive conformation. This conformational ambiguity can lead to entropic penalties upon binding and potential off-target effects. The use of small, rigid scaffolds, such as the cyclobutane ring, mitigates these challenges by pre-organizing key functional groups—in this case, an amine and a carboxamide—into well-defined spatial vectors.

The 1,3-substitution pattern on the cyclobutane core gives rise to two distinct diastereomers: cis and trans. The seemingly subtle difference in the relative orientation of the amino and carboxamide groups has profound implications for the molecule's three-dimensional structure, its physicochemical properties, and its ability to interact with biological targets. Differentiating and selectively utilizing these isomers is therefore not merely an academic exercise but a critical step in rational drug design.

Molecular Structure and Conformational Analysis

The cyclobutane ring is not perfectly planar. To alleviate torsional strain from eclipsing C-H bonds, it adopts a "puckered" or bent conformation.[1][2] This puckering creates two distinct substituent positions: axial and equatorial, analogous to the well-known chair conformation of cyclohexane.[3] The energy barrier for ring inversion is relatively low, but the presence of substituents stabilizes certain puckered states.[1][3]

  • cis-3-Aminocyclobutane-1-carboxamide: In the cis isomer, the amino and carboxamide groups are on the same face of the ring. This arrangement results in a molecule with a Cₛ plane of symmetry bisecting the C2-C4 bond axis. This inherent symmetry is a key feature that is directly observable in its spectroscopic data.

  • trans-3-Aminocyclobutane-1-carboxamide: In the trans isomer, the substituents are on opposite faces of the ring. This molecule lacks a plane of symmetry but possesses a C₂ axis of rotational symmetry. The absence of a mirror plane renders certain pairs of protons and carbons chemically non-equivalent, leading to more complex spectroscopic signatures.

The interplay between angle strain and torsional strain dictates the precise puckering angle of the ring, which in turn defines the exact spatial relationship between the two functional groups.[1][2]

Figure 1. Representation of cis and trans isomers.

Definitive Characterization: A Spectroscopic and Crystallographic Approach

Distinguishing between the cis and trans isomers is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Single Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily accessible tool for differentiating these isomers in solution. The key lies in understanding how molecular symmetry affects the number of unique signals and their coupling patterns.[4]

Expertise in Action: Why Symmetry Matters The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei.

  • For the cis isomer , the plane of symmetry (Cₛ) makes the two methylene groups (C2 and C4) and their respective protons equivalent. Likewise, the protons on C1 and C3 are unique, but the pairs of protons on the other two carbons are equivalent to each other. This results in a simpler spectrum with fewer signals.[4]

  • For the trans isomer , the absence of a mirror plane means that the protons on C2 and C4 are not equivalent. This lack of symmetry leads to a more complex spectrum with a greater number of distinct signals.[4]

Parameter cis-Isomer Prediction trans-Isomer Prediction Rationale
¹H Signals Fewer signals (e.g., 3-4 distinct multiplets)More signals (e.g., 4-5 distinct multiplets)The higher symmetry of the cis isomer renders more protons chemically equivalent.[4]
¹³C Signals 3 signals (C1, C3, and C2/C4 equivalent)4 signals (C1, C2, C3, and C4 are all unique)The Cₛ plane in the cis isomer makes C2 and C4 equivalent.
Coupling Constants (J) Vicinal coupling constants (³J) are influenced by the fixed dihedral angles.Vicinal coupling constants will differ from the cis isomer due to different dihedral angles.The Karplus relationship correlates ³J to the dihedral angle between protons. Cis/trans arrangements have different angles.

Table 1. Predicted NMR Spectroscopic Differences between cis and trans Isomers.

Single Crystal X-ray Diffraction

While NMR provides powerful evidence for structure in solution, Single Crystal X-ray Diffraction provides the definitive, unambiguous atomic structure in the solid state.[5][6] By diffracting X-rays off an ordered crystal lattice, one can generate a three-dimensional electron density map, revealing the precise coordinates of each atom and the exact bond lengths and angles.[6] This technique directly visualizes the relative orientation of the substituents, providing absolute confirmation of the cis or trans configuration.

Trustworthiness through Validation: An X-ray crystal structure is the gold standard for stereochemical assignment. It not only confirms the relative stereochemistry (cis/trans) but also reveals detailed conformational information, such as the exact puckering of the cyclobutane ring and the presence of intermolecular interactions like hydrogen bonding in the crystal lattice.[5][7]

Experimental Protocols and Workflow

A robust workflow is essential for the unambiguous identification and separation of the cis and trans isomers, which are often produced as a mixture during synthesis.[8]

Separation_Workflow cluster_analysis Structural Analysis start Synthetic Mixture (cis & trans isomers) sep Chromatographic Separation (e.g., HPLC or SFC) start->sep frac1 Fraction 1 sep->frac1 Isomer Separation frac2 Fraction 2 sep->frac2 Isomer Separation nmr1 ¹H & ¹³C NMR frac1->nmr1 nmr2 ¹H & ¹³C NMR frac2->nmr2 ms1 Mass Spec nmr1->ms1 xray Single Crystal X-ray (Definitive Confirmation) ms1->xray Select best crystals ms2 Mass Spec nmr2->ms2 ms2->xray Select best crystals

Figure 2. Workflow for isomer separation and analysis.

Protocol 1: ¹H NMR Analysis for Stereochemical Assignment

This protocol outlines the self-validating steps for determining the isomeric identity of a purified fraction.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the purified hydrochloride salt.

    • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Causality: D₂O is chosen for its ability to exchange with labile N-H and O-H protons, simplifying the spectrum. DMSO-d₆ is used if the compound's solubility in water is poor.

    • Add a small amount of an internal standard with a known chemical shift (e.g., DSS or TMSP for D₂O).

    • Self-Validation: The internal standard provides a reference point (0.00 ppm) to ensure the accuracy of all other chemical shifts.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Causality: Higher field strength provides better signal dispersion, which is critical for resolving the complex, overlapping multiplets characteristic of cyclobutane systems.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

  • Data Analysis & Interpretation:

    • Step A (Signal Count): Integrate all signals and count the number of distinct proton environments. Compare this count to the predictions in Table 1. A simpler spectrum with fewer signals is indicative of the cis isomer.

    • Step B (Symmetry Check): Look for characteristic patterns. In the cis isomer, the signals for the C2/C4 methylene protons should appear as a single, albeit complex, multiplet. In the trans isomer, these will be resolved into two separate multiplets.

    • Step C (2D NMR - COSY): If the 1D spectrum is ambiguous, acquire a 2D COSY (Correlation Spectroscopy) experiment. This will reveal which protons are spin-coupled to each other, helping to trace the connectivity through the cyclobutane ring and confirm assignments.

    • Self-Validation: The combination of signal count, symmetry analysis, and COSY correlations provides a highly confident, cross-validated assignment of the isomer's identity.

Conclusion

The stereochemical identity of 3-Aminocyclobutane-1-carboxamide hydrochloride is a critical determinant of its function in a drug development context. The cis and trans isomers, while constitutionally identical, are distinct chemical entities with unique three-dimensional shapes and spectroscopic properties. Unambiguous characterization is reliant on a logical workflow combining chromatographic separation with powerful analytical techniques. A thorough understanding of how molecular symmetry dictates NMR spectral patterns provides a rapid and reliable method for differentiation, while Single Crystal X-ray Diffraction offers the ultimate, irrefutable proof of structure. By applying the principles and protocols outlined in this guide, researchers can confidently assign, characterize, and utilize these valuable building blocks in the pursuit of novel therapeutics.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. Available at: [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (n.d.). ResearchGate. Available at: [Link]

  • Cycloalkanes. (n.d.). Imperial College London. Available at: [Link]

  • How many signals would you expect in the 'H NMR spectra of cis- and trans- 1,2 -dichlorocyclobutane?. (n.d.). Vaia. Available at: [Link]

  • Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. (1988). Semantic Scholar. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). CUNY ScholarWorks. Available at: [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2011). PubMed. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

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  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC. Available at: [Link]

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Foundational

Comprehensive Profiling, Safety Data, and Handling Protocols for 3-Aminocyclobutane-1-carboxamide Hydrochloride in Drug Discovery

Rationale: The Shift Towards Fsp3​ -Rich Scaffolds The evolution of modern drug discovery has increasingly favored the incorporation of saturated, three-dimensional scaffolds over traditional planar aromatic rings. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Shift Towards Fsp3​ -Rich Scaffolds

The evolution of modern drug discovery has increasingly favored the incorporation of saturated, three-dimensional scaffolds over traditional planar aromatic rings. This paradigm shift is driven by the need to improve the fraction of sp3-hybridized carbons ( Fsp3​ ), a metric strongly correlated with enhanced clinical success, improved aqueous solubility, and reduced off-target toxicity[1].

Among these emerging scaffolds, 3-Aminocyclobutane-1-carboxamide hydrochloride serves as a highly versatile building block. By replacing flat phenyl rings with a puckered cyclobutane moiety, medicinal chemists can introduce unique exit vectors for functional groups, thereby enhancing binding affinity through better complementarity to target protein pockets, while simultaneously reducing susceptibility to oxidative metabolism[2].

Physicochemical & Structural Causality

Understanding the physicochemical properties of a building block is the first step in designing a robust experimental workflow.

Causality for the Salt Form: The free base form of primary amines is often prone to oxidative degradation and can exhibit unwanted volatility. Formulation as a hydrochloride salt significantly enhances thermodynamic stability and aqueous solubility. This makes the compound highly amenable to physiological assay conditions, preventing premature precipitation during high-throughput screening workflows.

Table 1: Physicochemical & Identification Metrics
ParameterValueReference
Molecular Formula C5H11ClN2O[3]
Molecular Weight 150.61 g/mol [3]
CAS Number (General) 1955557-29-5[4]
CAS Number (rac-1R,3R) 2031242-41-6[3]
CAS Number (cis/1S,3S) 84182-57-0[5]

Safety Data Sheet (SDS) & Mechanistic Toxicology

Despite its utility, 3-Aminocyclobutane-1-carboxamide hydrochloride requires rigorous handling protocols. Standard Safety Data Sheet (SDS) evaluations classify this compound under specific Globally Harmonized System (GHS) categories. As application scientists, we do not just read hazard codes; we must understand the mechanistic basis of the toxicity to design effective mitigation strategies.

Table 2: GHS Hazard Classification and Mechanistic Basis
Hazard CodeStatementMechanistic Causality
H315 Causes skin irritationDissociation of the HCl salt in physiological moisture creates a localized acidic microenvironment. The primary amine can interact with epidermal phospholipid bilayers, causing mild structural disruption[6].
H319 Causes serious eye irritationThe corneal epithelium is highly sensitive to osmotic and pH shifts. The compound's high aqueous solubility leads to rapid dissolution in the tear film, triggering acute inflammatory cascades[7].
H335 May cause respiratory irritationInhalation of fine crystalline particulates leads to deposition in the upper respiratory tract. Localized dissolution in mucosal fluids induces osmotic stress and ciliary irritation[7].

Experimental Protocol: Safe Handling & Cytotoxicity Profiling Workflow

Before any novel building block enters a functional screening cascade, it must undergo a self-validating cytotoxicity profile. This ensures that observed biological effects in downstream assays are target-specific and not artifacts of basal cellular toxicity.

Step 1: Reconstitution and Matrix Control (Self-Validation)
  • Causality: To isolate the compound's intrinsic toxicity from solvent effects, a vehicle control must be established. The high hydrophilicity of the cyclobutane HCl salt precludes the need for DMSO, thereby eliminating DMSO-induced background toxicity and membrane permeabilization artifacts.

  • Action: Weigh 15.0 mg of the compound under a Localized Exhaust Ventilation (LEV) hood to mitigate H335 inhalation risks. Dissolve in 1.0 mL of sterile, endotoxin-free PBS (pH 7.4) to create a 100 mM master stock.

  • Validation: Concurrently prepare a blank PBS vehicle control.

Step 2: Serial Dilution and Cell Treatment
  • Action: Perform a 10-point, 3-fold serial dilution of the master stock in complete assay media (e.g., DMEM + 10% FBS). Seed HEK293T cells at 10,000 cells/well in a 96-well opaque plate.

  • Action: Treat cells with the dilution series (final concentration range: 100 µM to 5 nM). Incubate for 48 hours at 37°C, 5% CO2.

Step 3: Orthogonal Viability Quantification
  • Causality: Relying on a single readout can lead to false positives. Colorimetric assays (like MTT) can be skewed if the primary amine reacts with the dye. Therefore, we utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) because ATP concentration is directly and exclusively proportional to the number of metabolically active cells.

  • Action: Add equal volumes of CellTiter-Glo reagent to each well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Include a positive control (e.g., 10 µM Puromycin) to validate assay sensitivity and dynamic range. Calculate the IC50​ using a 4-parameter logistic non-linear regression model to establish the maximum safe screening concentration for future assays.

Visual Workflow: Cytotoxicity Profiling

The following diagram maps the logical relationship between hazard mitigation, self-validating controls, and data acquisition.

G A Compound Receipt 3-Aminocyclobutane-1-carboxamide HCl B Risk Mitigation (PPE & LEV) Shielding against H315, H319, H335 A->B Hazard Assessment C Aqueous Reconstitution Dissolve in PBS (pH 7.4) -> 100 mM B->C Safe Handling E Cellular Treatment 10-point serial dilution on HEK293T C->E Aliquot Transfer D Vehicle Control Prep Blank PBS to isolate solvent effects D->E Baseline Matrix G Viability Quantification ATP-based Luminescence (CellTiter-Glo) E->G 48h Incubation F Orthogonal Validation Positive Control: Puromycin (10 µM) F->G Assay Sensitivity Check H Data Analysis & IC50 Establish Safety Margins G->H Luminescence Readout

Fig 1. Self-validating cytotoxicity profiling workflow for 3-Aminocyclobutane-1-carboxamide HCl.

References

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  • rac-(1R,3R)
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Exploratory

Strategic Incorporation of the 3-Aminocyclobutane-1-Carboxamide Scaffold: A Technical Guide to Enhancing Pharmacokinetic Profiles

Executive Summary The optimization of pharmacokinetic (PK) properties remains a primary hurdle in the progression of small molecule drug candidates from discovery to clinical success. Traditional strategies often grapple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains a primary hurdle in the progression of small molecule drug candidates from discovery to clinical success. Traditional strategies often grapple with challenges of metabolic instability, poor solubility, and low permeability. This technical guide provides an in-depth analysis of the 3-aminocyclobutane-1-carboxamide scaffold as a strategic tool to overcome these obstacles. By leveraging its unique three-dimensional and stereochemical properties, medicinal chemists can imbue drug candidates with enhanced metabolic stability, improved cell permeability, and favorable physicochemical characteristics. We will explore the fundamental principles behind the scaffold's utility, present detailed experimental protocols for its evaluation, and provide data-driven insights into its application, establishing it as a valuable component in the modern drug discovery toolkit.

The Rise of 3D Scaffolds: Moving Beyond "Flatland"

1.1 The Limitations of Planar Molecules

Historically, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While effective, these "flat" molecules often possess high melting points, poor aqueous solubility, and are susceptible to metabolic pathways such as oxidation by cytochrome P450 enzymes. The drive towards exploring novel biological targets and improving drug-like properties has necessitated a shift towards molecules with greater three-dimensional (3D) character.

1.2 The Cyclobutane Moiety: A Unique Structural Anchor

The cyclobutane ring has emerged as a powerful 3D scaffold in medicinal chemistry.[1] Unlike flexible, larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation due to its inherent ring strain (approx. 26 kcal/mol).[2][3] This conformational restriction can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to enhanced potency and selectivity.[1][2] Its relative chemical inertness and unique geometry make it an attractive replacement for other groups to improve PK properties.[4][5]

1.3 Focus of this Guide: The 3-Aminocyclobutane-1-carboxamide Scaffold

This guide focuses specifically on the 3-aminocyclobutane-1-carboxamide scaffold. This motif combines the structural benefits of the cyclobutane core with the functional and physicochemical contributions of an amino group and a carboxamide group. The defined spatial orientation of these functional groups provides distinct vectors for interaction with biological targets and for modulating properties like solubility and cell permeability.

Core Physicochemical and Structural Attributes

2.1 Conformational Rigidity and Vectorial Orientation

The key advantage of the cyclobutane scaffold is its puckered, non-planar structure.[3] This rigidity locks the substituents at the 1 and 3 positions into specific spatial arrangements (cis or trans). This is fundamentally different from a flexible aliphatic chain, where free rotation allows for numerous conformations, only one of which may be active. By incorporating the 3-aminocyclobutane-1-carboxamide scaffold, a drug designer can fix the relative orientation of the critical amine and carboxamide pharmacophores, which is crucial for optimizing interactions within a target's binding site.

cluster_scaffold 3-Aminocyclobutane-1-Carboxamide C1 C1 C2 C2 C1->C2 Carboxamide H₂NOC (Vector) C1->Carboxamide Fixed Orientation C3 C3 C2->C3 C4 C4 C3->C4 Amine H₂N (Vector) C3->Amine Fixed Orientation C4->C1 caption Puckered cyclobutane core with fixed substituent vectors.

Caption: Puckered cyclobutane core with fixed substituent vectors.

2.2 Impact on Physicochemical Properties

The introduction of the 3-aminocyclobutane-1-carboxamide scaffold directly influences key drug-like properties:

  • Solubility: The non-planar nature of the cyclobutane ring can disrupt crystal lattice packing, which may reduce the melting point and improve aqueous solubility compared to flat, aromatic analogues.[2] The polar amine and carboxamide groups further enhance water solubility.

  • Lipophilicity (LogP): The aliphatic core of the cyclobutane is lipophilic, but this is balanced by the hydrophilic amine and carboxamide groups. Chemists can fine-tune the overall LogP by modifying other parts of the molecule, using the scaffold as a fixed anchor.

  • pKa: The basicity of the amino group is a critical determinant of a drug's charge state at physiological pH, which affects its absorption, distribution, and target engagement. The pKa of the amino group on the cyclobutane ring can be influenced by the stereochemical relationship to other substituents, such as the carboxamide.[6] This offers a subtle but powerful way to modulate the molecule's properties.

Impact on Absorption and Permeability

A successful oral drug must effectively permeate the intestinal wall to enter systemic circulation.[7] The 3-aminocyclobutane-1-carboxamide scaffold can positively influence this process.

3.1 Enhancing Permeability by Increasing 3D Character

High planarity is often associated with poor permeability. The inherent 3D structure of the cyclobutane ring helps to increase the molecule's "shape factor," which can facilitate passive diffusion across lipid bilayers. This is a key strategy for improving the absorption of compounds that might otherwise be too "brick-like."[2]

3.2 The Caco-2 Permeability Assay: A Self-Validating Protocol

To assess intestinal permeability, the Caco-2 cell monolayer assay is the industry standard.[8][9] This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[9] The protocol is self-validating through the use of high and low permeability control compounds and by assessing transport in both directions (apical-to-basolateral and basolateral-to-apical) to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to Apical (A) or Basolateral (B) side C->D E Incubate at 37°C (e.g., 2 hours) D->E F Sample receiver compartment at time points E->F G Quantify compound (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H I Determine Efflux Ratio Papp(B-A) / Papp(A-B) H->I caption Workflow for the Caco-2 permeability assay.

Caption: Workflow for the Caco-2 permeability assay.

Experimental Protocol 3.1: Caco-2 Permeability Assay [9][10]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only inserts with acceptable TEER values proceed. Lucifer yellow, a membrane-impermeable fluorescent dye, is often included as a negative control to confirm monolayer integrity during the experiment.

  • Assay Initiation: The culture medium is replaced with a transport buffer. The test compound (typically at 1-10 µM) is added to either the apical (A) side (for A-B transport) or the basolateral (B) side (for B-A transport).

  • Incubation: The plates are incubated at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 60, 90, 120 minutes), an aliquot is taken from the receiver compartment (B for A-B transport, A for B-A transport). The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Enhancing Metabolic Stability

Metabolic instability is a leading cause of drug candidate failure. The 3-aminocyclobutane-1-carboxamide scaffold provides a robust solution to this problem.

4.1 The Cyclobutane Core as a Metabolic Shield

The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains or larger cycloalkanes.[11] This is due to the ring's conformational rigidity, which can make these bonds less accessible to the active site of metabolic enzymes. Replacing a metabolically "hot" spot, such as a benzylic position or a labile cyclohexane ring, with a cyclobutane can effectively block metabolism at that position, thereby increasing the drug's half-life.[5][11]

4.2 Case Study: Ivosidenib (Tibsovo®)

A compelling example is the development of the IDH1 inhibitor Ivosidenib.[3] An early lead compound suffered from high metabolic clearance due to instability in its cyclohexane and imidazole moieties. A key optimization strategy was the replacement of the labile cyclohexyl amine with a difluorocyclobutanyl amine. This single modification significantly improved metabolic stability, bringing the clearance into an acceptable range and contributing to the successful development of the final drug.[3]

4.3 In Vitro Metabolic Stability Assessment: The HLM Assay

The primary method for assessing metabolic stability in early discovery is the Human Liver Microsome (HLM) assay.[2] HLMs contain a high concentration of the major drug-metabolizing enzymes (CYPs). This assay provides a reliable measure of a compound's intrinsic clearance. The protocol's trustworthiness is ensured by including control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

cluster_prep Preparation cluster_assay Reaction & Quenching cluster_analysis Analysis & Calculation A Prepare incubation mix: Test Compound (1µM) HLMs (0.5 mg/mL) Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C for 5-10 min A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C C->D E At time points (0, 5, 15, 30, 60 min) quench with ice-cold acetonitrile + Internal Standard D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. time Calculate half-life (t½) G->H caption Workflow for HLM metabolic stability assay.

Caption: Workflow for HLM metabolic stability assay.

Experimental Protocol 4.1: Metabolic Stability Assay in Human Liver Microsomes [2]

  • Incubation Mixture Preparation: In a 96-well plate, add the test compound (final concentration typically 1 µM) and pooled human liver microsomes (final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactor for CYP enzyme activity).

  • Time Points and Quenching: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of parent compound remaining at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Data-Driven Insights: A Comparative Analysis

To illustrate the potential impact of this scaffold, the following table presents hypothetical but realistic data for a lead compound ("Parent") versus its analogue incorporating the 3-aminocyclobutane-1-carboxamide scaffold ("Analogue"). The "Parent" molecule contains a metabolically labile isopropyl group and a flat phenyl ring.

ParameterParent MoleculeAnalogue with ScaffoldRationale for Improvement
Aqueous Solubility (µM) 25> 200Increased 3D character and polar groups disrupt crystal packing and improve solvation.[2]
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 0.85.2Improved solubility and favorable 3D shape enhance passive diffusion across the cell monolayer.
Efflux Ratio (B-A / A-B) 4.51.2The rigid scaffold may orient the molecule to avoid recognition by efflux transporters.
HLM Half-life (t½, min) 875The cyclobutane core replaces a metabolically labile group, shielding the molecule from CYP450 oxidation.[3]
Calculated LogP 3.82.9Introduction of polar amine/amide groups balanced by the aliphatic core leads to more favorable lipophilicity.

Conclusion: A Strategic Tool for Modern Drug Discovery

The 3-aminocyclobutane-1-carboxamide scaffold is more than just a structural curiosity; it is a powerful tool for rationally designing drug candidates with superior pharmacokinetic profiles. Its ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes it an invaluable asset for overcoming common drug development hurdles.[2][3][11] By understanding the principles behind its utility and applying the robust experimental workflows detailed in this guide, researchers can strategically employ this scaffold to accelerate the journey of novel therapeutics from the bench to the clinic.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Peeref. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 917-927. [Link]

  • Wagen, C., Mann, E., & Wagen, A. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Wang, Z., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Jay, M., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(1), 71-6. [Link]

  • Sahn, J. J. (2021). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Feng, C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

  • Chen, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Kou, L., et al. (2000). Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Alt, A., et al. (2018). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-Aminocyclobutane-1-carboxamide hydrochloride, a key intermediate or active pharmaceutical ingredient (API) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-Aminocyclobutane-1-carboxamide hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in modern drug development. In the absence of specific public data for this molecule, this document synthesizes established principles of chemical stability, drawing parallels from related aminocyclobutane derivatives, primary amines, and carboxamides. We will explore potential degradation pathways under various stress conditions, outline detailed protocols for forced degradation studies and long-term stability testing in accordance with International Council for Harmonisation (ICH) guidelines, and propose a robust stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile, ensuring the quality, safety, and efficacy of drug products containing this moiety.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. For a molecule like 3-Aminocyclobutane-1-carboxamide hydrochloride, which incorporates a strained cyclobutane ring, a primary amine, and a carboxamide functional group, a thorough understanding of its degradation profile is paramount. The hydrochloride salt form is often utilized to enhance solubility and stability, yet it does not preclude the potential for chemical degradation.

This guide will provide the scientific rationale and practical methodologies to:

  • Identify potential degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Establish appropriate storage conditions and retest periods or shelf-life.

The stability of a drug substance is a cornerstone of regulatory compliance and is mandated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines provided by the ICH.[1]

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of 3-Aminocyclobutane-1-carboxamide hydrochloride is essential for predicting its stability.

PropertyPredicted Value/InformationImplication for Stability
Molecular Formula C₅H₁₁ClN₂O-
Molecular Weight 150.61 g/mol -
Structure A cyclobutane ring with an aminomethyl group and a carboxamide group. The amine is protonated as a hydrochloride salt.The strained cyclobutane ring may be susceptible to ring-opening reactions under harsh conditions. The primary amine and carboxamide are susceptible to hydrolysis and oxidation.
pKa Amine group: ~9-10 (typical for primary alkylamines)The protonated amine (hydrochloride salt) is less nucleophilic and less prone to oxidation than the free base. pH of solutions will significantly impact the equilibrium and reactivity.
Solubility Expected to be soluble in water due to the hydrochloride salt.Aqueous solutions may be more susceptible to hydrolytic degradation.

Potential Degradation Pathways

Based on the functional groups present in 3-Aminocyclobutane-1-carboxamide hydrochloride, several degradation pathways can be postulated. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting degradants.[3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing amide functional groups.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond to form 3-aminocyclobutane-1-carboxylic acid and ammonia.

  • Base-Catalyzed Hydrolysis : In alkaline conditions, the amide can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon, again leading to the formation of 3-aminocyclobutane-1-carboxylic acid and ammonia. Generally, amides are more resistant to hydrolysis than esters.[4][5][6]

  • Cyclobutane Ring Strain : While less common, severe hydrolytic conditions could potentially promote the opening of the strained cyclobutane ring.[4][5][6]

Oxidative Degradation

The primary amine in the molecule is a potential site for oxidative degradation.

  • Mechanism : Oxidation of primary amines can proceed through various mechanisms, often initiated by radical species.[7][8] This can lead to the formation of imines, aldehydes, carboxylic acids, and ammonia.[7][8] The presence of trace metal ions can catalyze these oxidative reactions.[7]

  • Potential Products : Oxidative stress could lead to the formation of 3-carboxamidecyclobutan-1-one or other oxidized derivatives.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.

  • Photosensitive Groups : Primary amines can be susceptible to photodegradation.[9] The energy from light can lead to the formation of radical species, initiating degradation pathways similar to those in oxidative degradation.

  • ICH Guidelines : Photostability testing is a mandatory part of stress testing as per ICH guideline Q1B.[10][11]

Thermal Degradation

Elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions.

  • Decomposition : As an amino acid derivative, thermal decomposition at high temperatures may lead to decarboxylation and the formation of cyclic condensates with peptide bonds.[12]

  • Salt Dissociation : At elevated temperatures, the hydrochloride salt may dissociate, potentially liberating HCl gas and the free base, which may have different stability profiles.

Experimental Design for Stability Assessment

A comprehensive stability assessment involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.[1][13]

Forced Degradation Studies

The goal of forced degradation is to generate degradation products to a target level of 5-20% to facilitate the development and validation of a stability-indicating analytical method.[3][14]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT/60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->HPLC Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization Method Validate Analytical Method HPLC->Method Pathways Identify Degradation Pathways Characterization->Pathways DrugSubstance 3-Aminocyclobutane-1- carboxamide HCl DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photo

Caption: Workflow for a Forced Degradation Study.

Experimental Protocols:

  • Acid Hydrolysis :

    • Prepare a 1 mg/mL solution of the drug substance in 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis :

    • Prepare a 1 mg/mL solution of the drug substance in 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2 hours) due to potentially faster degradation. If no degradation is observed, increase the temperature to 60°C.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation :

    • Prepare a 1 mg/mL solution of the drug substance in 3% hydrogen peroxide.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, and 8 hours for HPLC analysis.

  • Thermal Degradation (Solid State) :

    • Place a known amount of the solid drug substance in a vial.

    • Heat in an oven at 80°C for 7 days.

    • At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photostability :

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][11]

    • Analyze the samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug from its degradation products, process impurities, and excipients.[14][15][16] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to resolve all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for better sensitivity and identification of degradants.
Injection Volume 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[17]

Long-Term Stability Studies

Long-term stability studies are performed to establish the retest period for the drug substance and the shelf-life for the drug product.[1][13]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Data Interpretation and Reporting

The data from stability studies should be systematically evaluated. This includes:

  • Mass Balance : Accounting for the amount of the drug substance and its degradation products.

  • Impurity Profiling : Identifying and quantifying all degradation products.

  • Kinetic Analysis : Determining the rate of degradation under different conditions.

Conclusion and Recommendations

A thorough investigation of the thermodynamic stability of 3-Aminocyclobutane-1-carboxamide hydrochloride is a non-negotiable step in its development as a pharmaceutical compound. The methodologies outlined in this guide provide a robust framework for identifying potential degradation pathways, developing a validated stability-indicating analytical method, and establishing appropriate storage conditions. While this guide provides a scientifically grounded approach based on the molecule's structure, empirical data from these studies is essential to confirm the actual stability profile.

Recommended Storage Conditions (Provisional): Based on the potential for oxidative and hydrolytic degradation, it is recommended to store 3-Aminocyclobutane-1-carboxamide hydrochloride in well-sealed containers, protected from light and moisture, at refrigerated temperatures (2-8°C).

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. Available at: [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014). ACS Publications. Available at: [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025). ResearchGate. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. Available at: [Link]

  • Oxidative degradation of amine solvents for C02 capture. (n.d.). The University of Texas at Austin. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). ACS Publications. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2025). ResearchGate. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Eastern Kentucky University. Available at: [Link]

  • Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4). (n.d.). Medikaringaru. Available at: [Link]

  • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Q1A(R2) Guideline. (2010). ICH. Available at: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2025). ResearchGate. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1996). National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). ACS Publications. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). Montclair State University. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025). FDCELL. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Hydrothermal Degradation of Amino Acids. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. (2021). IJTSRD. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (n.d.). Springer. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. (n.d.). ScienceDirect. Available at: [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). ProPharma. Available at: [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. (2023). Springer. Available at: [Link]

  • (PDF) Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. Available at: [Link]

  • Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. (2007). National Center for Biotechnology Information. Available at: [Link]

  • Identification of the major degradation pathways of ticagrelor. (2015). National Center for Biotechnology Information. Available at: [Link]

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Protocols & Analytical Methods

Method

Using 3-Aminocyclobutane-1-carboxamide hydrochloride as a building block in medicinal chemistry

Application Notes and Protocols: 3-Aminocyclobutane-1-carboxamide Hydrochloride in Medicinal Chemistry Introduction: The Strategic Shift to sp³-Rich Scaffolds Modern drug discovery has increasingly shifted away from flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 3-Aminocyclobutane-1-carboxamide Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Shift to sp³-Rich Scaffolds

Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures to improve clinical success rates. Saturated carbocycles, particularly cyclobutanes, offer unique structural motifs that impart favorable pharmacological properties, including enhanced metabolic stability, conformational constraint, and improved target binding affinity[1].

3-Aminocyclobutane-1-carboxamide hydrochloride (CAS: 1955557-29-5)[2] serves as a highly versatile, bifunctional building block. The primary amine acts as a reactive handle for standard medicinal chemistry transformations (e.g., SNAr, Buchwald-Hartwig cross-coupling, and amide bond formation), while the carboxamide moiety acts as a critical hydrogen-bond donor/acceptor. This specific combination is highly prized in the design of kinase inhibitors and protein-protein interaction modulators.

Physicochemical Rationale & Structural Causality

The incorporation of the cyclobutane ring is not merely a structural variation; it is a calculated thermodynamic and pharmacokinetic strategy.

  • Conformational Restriction : The cyclobutane ring is the second most strained saturated monocarbocycle, adopting a rigid, puckered conformation (~30° dihedral angle) to alleviate torsional strain[3]. This rigidity restricts the rotational degrees of freedom of attached pharmacophores, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

  • Unique Bond Metrics : With a strain energy of 26.3 kcal/mol and elongated C–C bond lengths (1.56 Å compared to 1.54 Å in ethane), cyclobutane occupies a distinct chemical space[3]. It effectively replaces larger cyclic systems or alkenes (preventing cis/trans isomerization) without drastically increasing lipophilicity.

  • Bifunctionality : The carboxamide group is a classic bioisostere for various hydrogen-bonding networks, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases[4].

Table 1: Comparative Physicochemical Properties of Saturated Carbocycles [3]

CarbocycleStrain Energy (kcal/mol)Average C-C Bond Length (Å)Conformational StatePrimary Medicinal Chemistry Application
Cyclopropane 28.11.51PlanarMetabolic block, aryl bioisostere
Cyclobutane 26.31.56Puckered (~30°)Conformational restriction, vector adjustment
Cyclopentane 7.11.54EnvelopeHydrophobic pocket filling, flexible linker

Application in Kinase Inhibitor Design: The JAK-STAT Pathway

A prominent application of cyclobutane-containing carboxamides is in the development of Janus kinase (JAK) inhibitors[1]. Dysregulation of the JAK-STAT signaling pathway is a primary driver of various inflammatory and autoimmune diseases.

When 3-aminocyclobutane-1-carboxamide is coupled to a heteroaromatic core (e.g., a pyrimidine or pyrrolopyrimidine), the resulting scaffold can effectively block the downstream signaling cascade. The carboxamide group forms essential bidentate hydrogen bonds with the backbone residues of the JAK hinge region, while the cyclobutane ring directs the core scaffold into the hydrophobic pocket.

JAK_STAT Ligand Cytokine / Ligand Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Dimer STAT Dimerization STAT->Dimer Nucleus Gene Transcription Dimer->Nucleus Translocates Inhibitor Cyclobutane-based JAK Inhibitor Inhibitor->JAK Blocks ATP Site

Diagram 1: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-containing inhibitor.

Experimental Protocols & Methodologies

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. The use of the hydrochloride salt of 3-aminocyclobutane-1-carboxamide necessitates specific stoichiometric adjustments to ensure the amine is fully liberated for nucleophilic attack.

Synthesis_Workflow Start 3-Aminocyclobutane- 1-carboxamide HCl Base Freebasing (DIPEA) Start->Base Coupling Amide Coupling / SNAr Base->Coupling + Core Scaffold Purification HPLC / Flash Chrom. Coupling->Purification Product Target Active Pharmaceutical Ingredient Purification->Product

Diagram 2: General workflow for incorporating 3-aminocyclobutane-1-carboxamide into drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective : Couple 3-aminocyclobutane-1-carboxamide to an electron-deficient heteroaryl chloride (e.g., 2-chloro-pyrimidine derivative). Causality & Logic : The primary amine of the cyclobutane is moderately sterically hindered. Standard room-temperature SNAr is often sluggish. Elevated temperatures (thermal or microwave) are required. N,N-Diisopropylethylamine (DIPEA) is utilized because it is a non-nucleophilic base that effectively scavenges the HCl from the starting material and the HCl generated during the reaction without competing for the electrophile.

Step-by-Step Procedure :

  • Preparation : In an oven-dried microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equivalent, 0.5 mmol) and 3-aminocyclobutane-1-carboxamide hydrochloride (1.2 equivalents, 0.6 mmol).

  • Solvent & Base Addition : Suspend the reagents in anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (2.5 mL). Add DIPEA (3.0 equivalents, 1.5 mmol).

    • Self-Validation Check: The cloudy suspension should become a clear solution upon the addition of DIPEA as the amine is freebased.

  • Reaction Execution : Seal the vial and subject it to microwave irradiation at 120 °C for 45 minutes. Alternatively, heat in a pre-heated oil bath at 110 °C for 12–16 hours.

  • Reaction Monitoring : Analyze an aliquot via LC-MS. The disappearance of the heteroaryl chloride mass and the appearance of the product mass [M+H]⁺ confirms conversion.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL), water (3 x 10 mL), and brine (10 mL). The multiple water washes are critical to remove the high-boiling NMP/DMSO solvent.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to afford the desired product.

Protocol B: Amide Bond Formation

Objective : Synthesize a complex amide by coupling 3-aminocyclobutane-1-carboxamide with a functionalized carboxylic acid. Causality & Logic : To prevent epimerization of stereocenters on the carboxylic acid partner and overcome the moderate steric bulk of the cyclobutane amine, HATU is selected as the coupling reagent. HATU forms a highly reactive 7-aza-HOBt ester intermediate, driving the reaction to completion rapidly at room temperature.

Step-by-Step Procedure :

  • Activation : In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). Add DIPEA (3.0 equivalents, 1.5 mmol) followed by HATU (1.1 equivalents, 0.55 mmol).

  • Pre-activation Phase : Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Check: A slight color change (often to pale yellow) indicates the successful formation of the active ester.

  • Amine Addition : Add 3-aminocyclobutane-1-carboxamide hydrochloride (1.1 equivalents, 0.55 mmol) in one portion.

  • Reaction Execution : Stir the reaction mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification : Combine the organic extracts, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via reversed-phase preparative HPLC if high purity (>95%) is required for biological assays.

References

  • National Institutes of Health (NIH). "Cyclobutanes in Small‐Molecule Drug Candidates." PMC. URL:[Link]

Sources

Application

Scale-up manufacturing process for 3-Aminocyclobutane-1-carboxamide hydrochloride

An Application Note on the Scale-Up Manufacturing of 3-Aminocyclobutane-1-carboxamide Hydrochloride Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

3-Aminocyclobutane-1-carboxamide hydrochloride is a crucial building block in medicinal chemistry, valued for the rigid, three-dimensional scaffold it provides in the design of pharmacologically active molecules.[1][2] The inherent ring strain and unique puckered conformation of the cyclobutane ring can impart favorable properties such as metabolic stability and improved binding affinity to biological targets.[3][4] However, the synthesis of cyclobutane derivatives presents unique challenges, necessitating robust and scalable manufacturing processes.[5] This document provides a detailed guide to a scalable synthetic route for 3-Aminocyclobutane-1-carboxamide hydrochloride, starting from the commercially available intermediate 3-oxocyclobutane-1-carboxylic acid. The protocols herein are designed with a focus on process control, impurity management, and operational safety, ensuring the production of high-quality material suitable for pharmaceutical development.

Introduction: The Strategic Importance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in modern drug discovery.[1][6] Its conformational rigidity offers a distinct advantage over more flexible aliphatic chains, allowing for precise positioning of pharmacophoric groups.[4] This structural feature has been successfully integrated into numerous approved drugs and clinical candidates.[1] The development of a scalable, cost-effective, and reproducible manufacturing process for key cyclobutane intermediates like 3-Aminocyclobutane-1-carboxamide hydrochloride is therefore a critical enabler for advancing novel therapeutics. This guide details such a process, emphasizing the rationale behind key strategic decisions in the synthetic route.

Overall Manufacturing Workflow

The manufacturing process is designed as a multi-step synthesis that prioritizes the use of stable intermediates, scalable purification techniques, and well-controlled transformations. The overall workflow is depicted below.

G A 3-Oxocyclobutane-1- carboxylic Acid B Methyl 3-Oxocyclobutane- 1-carboxylate A->B Esterification (MeOH, H+) C Methyl 3-((tert-Butoxycarbonyl)amino) -cyclobutane-1-carboxylate B->C Reductive Amination (NH4OAc, NaBH3CN) followed by Boc Protection D 3-((tert-Butoxycarbonyl)amino) -cyclobutane-1-carboxylic Acid C->D Saponification (LiOH) E tert-Butyl (3-Carbamoyl -cyclobutan-1-yl)carbamate D->E Amide Coupling (EDC, HOBt) F 3-Aminocyclobutane-1- carboxamide Hydrochloride E->F Deprotection & Salt Formation (HCl in Dioxane)

Caption: High-level overview of the synthetic route.

Synthetic Strategy and Rationale

The chosen pathway begins with 3-oxocyclobutane-1-carboxylic acid, an intermediate whose large-scale production has been optimized through innovative continuous flow processes.[7] This ensures a reliable and cost-effective starting point for the campaign.

  • Step 1: Esterification: The carboxylic acid is first protected as a methyl ester. This is a crucial step to prevent side reactions in the subsequent reductive amination. A simple acid-catalyzed esterification is a classic, well-understood, and highly scalable reaction.

  • Step 2: Reductive Amination and Protection: The ketone is converted to the amine via reductive amination. The in-situ formation of the imine followed by reduction is more efficient for scale-up than a two-step process. The resulting amine is immediately protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this process due to its stability in the subsequent basic hydrolysis and amide coupling conditions, and its clean, acid-labile removal in the final step.[8]

  • Step 3: Saponification: The methyl ester is hydrolyzed under basic conditions (saponification) to reveal the carboxylic acid. This step is necessary for the subsequent amide coupling. Lithium hydroxide is often chosen for its high reactivity and the ease of work-up.

  • Step 4: Amide Formation: The core carboxamide functionality is installed using a standard peptide coupling agent. For scale-up, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred due to their water-soluble byproducts, which simplifies purification.[9]

  • Step 5: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group with a strong acid, typically hydrochloric acid. This reaction simultaneously forms the desired hydrochloride salt. The product is then isolated via crystallization, which serves as the final purification step.[10][11]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol Part A: Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic Acid

Step A1: Methyl 3-Oxocyclobutane-1-carboxylate

  • To a stirred suspension of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (5 vol), add concentrated sulfuric acid (0.05 eq) dropwise at 0-5 °C.

  • Warm the mixture to reflux and maintain for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 vol) and wash sequentially with saturated sodium bicarbonate solution (2 x 3 vol) and brine (1 x 3 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as an oil, which is used directly in the next step.

Step A2: Methyl 3-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylate

  • Dissolve the crude methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 vol).

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours until the reductive amination is complete (monitored by TLC/LC-MS).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (2.5 eq) to the reaction mixture.

  • Stir for an additional 4-6 hours at room temperature.

  • Quench the reaction by the slow addition of water (5 vol) and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude Boc-protected amine.

Step A3: 3-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic Acid

  • Dissolve the crude product from Step A2 in a mixture of THF (5 vol) and water (5 vol).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-4 hours until saponification is complete.

  • Acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product into ethyl acetate (3 x 5 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound as a solid.

Protocol Part B: Synthesis of tert-Butyl (3-Carbamoylcyclobutan-1-yl)carbamate
  • Suspend 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and EDC hydrochloride (1.2 eq) in dichloromethane (DCM, 10 vol) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Stir the mixture for 30 minutes, then bubble ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol (7N, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1N HCl (2 x 3 vol), saturated sodium bicarbonate solution (2 x 3 vol), and brine (1 x 3 vol).

  • Dry the organic layer over sodium sulfate and concentrate in vacuo. The crude product can be purified by recrystallization from an ethyl acetate/heptane mixture.

Protocol Part C: Deprotection, Salt Formation, and Crystallization
  • Dissolve the purified tert-butyl (3-carbamoylcyclobutan-1-yl)carbamate (1.0 eq) in 1,4-dioxane (5 vol).

  • Add a solution of HCl in 1,4-dioxane (4M, 5.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will form. Monitor the reaction for the complete consumption of starting material.

  • Filter the resulting solid and wash the filter cake with cold diethyl ether (2 x 2 vol) to remove residual dioxane.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 3-Aminocyclobutane-1-carboxamide hydrochloride.

Process Parameters and Quality Control

Effective scale-up requires diligent monitoring and control of critical process parameters (CPPs) to ensure the consistent production of material that meets all critical quality attributes (CQAs).

Process Step Critical Process Parameter (CPP) Critical Quality Attribute (CQA)
Esterification Reaction Temperature, Reaction TimeConversion >98%
Reductive Amination Temperature Control during NaBH₃CN additionImpurity control (dialkylation, unreacted ketone)
Boc Protection Stoichiometry of Boc₂OComplete protection, Purity >95%
Saponification Reaction Time, pH at work-upComplete hydrolysis, Intermediate Purity >97%
Amide Coupling Temperature, Reagent StoichiometryConversion >99%, Purity >98%
Crystallization Solvent System, Cooling Rate, Final Temp.Crystal Form, Particle Size, Final Purity >99.5%

Impurity Profile and Control Strategy

In any multi-step synthesis, controlling process-related impurities is paramount.[12][13] For this process, potential impurities include diastereomers (if the starting material is not cis/trans pure), over-alkylation products from the reductive amination, and unreacted intermediates.

G cluster_0 Reductive Amination Step cluster_1 Amide Coupling Step Ketone Keto-ester Intermediate Amine Desired Primary Amine Ketone->Amine NH4OAc, NaBH3CN Di_Amine Di-alkylation Impurity Ketone->Di_Amine Excess Amine + Ketone Acid Boc-Amino Acid Amide Desired Amide Acid->Amide EDC, NH3 Unreacted Unreacted Acid Impurity Acid->Unreacted Incomplete Reaction

Caption: Potential pathways for key impurity formation.

Control Strategy:

  • Di-alkylation Impurity: Controlled by maintaining a high concentration of the ammonia source (ammonium acetate) and careful control of reaction stoichiometry.

  • Unreacted Intermediates: Monitored by in-process controls (IPCs) using HPLC to drive reactions to completion (>99%).

  • Final Purity: The final crystallization step is critical for purging most process-related impurities. The choice of crystallization solvent (e.g., isopropanol/water, methanol/MTBE) should be carefully screened to maximize yield and purity.[14]

Analytical Methods for Final Product Release

A suite of analytical tests is required to ensure the final product meets the required specifications for identity, strength, quality, and purity.[15]

Test Method Typical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference standard
Assay Titration (e.g., with NaOH)99.0% - 101.0%
Purity HPLC≥ 99.5%
Any Single Impurity HPLC≤ 0.10%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

References

A complete list of references is provided below for further verification and in-depth reading.

  • Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclobutanes. Organic Preparations and Procedures International, 27(2), 185-212. 16

  • Manual on Analytical Methods for Environmental Samples. (n.d.). Japan Ministry of the Environment. 17

  • Masters Thesis. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. 6

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. 18

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. 3

  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. 1

  • Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. 5

  • PubMed. (n.d.). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. 19

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Link

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Link

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Link

  • RSC Publishing. (n.d.). Analytical Methods. Link

  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Link

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Link

  • ACS Publications. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Link

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Link

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Link

  • ACS. (n.d.). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Link

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Link

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Link

  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Link

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Link

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Link

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. Link

  • Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Link

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Link

  • Organic Chemistry Portal. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Link

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Link

  • SlideShare. (2023). Carboxyl compounds and their derivatives. Link

  • OPUS. (2025). Analytical Methods. Link

  • FUJIFILM Wako. (n.d.). 3-aminocyclobutane-1-carboxylic acid hydrochloride. Link

  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Link

  • MDPI. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Link

Sources

Method

Application Note: Optimal Peptide Coupling Strategies for 3-Aminocyclobutane-1-carboxamide Hydrochloride

Executive Summary & Chemical Context The incorporation of sp³-rich, conformationally restricted motifs like cyclobutane into pharmaceutical pipelines has surged, driven by their ability to improve metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The incorporation of sp³-rich, conformationally restricted motifs like cyclobutane into pharmaceutical pipelines has surged, driven by their ability to improve metabolic stability and target affinity. 3-Aminocyclobutane-1-carboxamide hydrochloride is a highly valuable bifunctional building block in this space. However, coupling a carboxylic acid to its primary amine presents three distinct chemical challenges:

  • Steric Hindrance: The constrained geometry of the cyclobutane ring limits the trajectory of nucleophilic attack.

  • Salt Neutralization: Supplied as a hydrochloride salt, the amine must be efficiently "free-based" in situ without causing base-catalyzed epimerization of the partnering chiral carboxylic acid.

  • Chemoselectivity: The molecule possesses a primary carboxamide (-CONH₂). Over-activation or the use of excess coupling reagents can inadvertently dehydrate this primary amide into a nitrile—a notorious side reaction in peptide synthesis[1].

This guide provides a critical evaluation of coupling reagents—specifically HATU, COMU, T3P, and EDC/HOBt—and delivers validated, step-by-step methodologies to achieve high-yielding amide bonds with this specific substrate.

Reagent Selection Matrix

To navigate the balance between coupling efficiency, epimerization control, and safety, quantitative and qualitative performance metrics are summarized below[2][3][4].

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct RemovalIdeal Application for 3-Aminocyclobutane
HATU OAt esterVery High Very LowModerate (Chromatography often needed)Discovery scale; highly hindered or chiral acids.
COMU Oxyma esterHigh Very LowGood (Water-soluble byproducts)Safer alternative to HATU; routine discovery.
T3P Mixed anhydrideModerateExtremely Low Excellent (Water wash)Process scale-up (>10 mmol); low toxicity.
EDC / HOBt OBt esterLow/ModerateLowExcellent (Aqueous extraction)Unhindered acids; cost-sensitive syntheses.

Mechanistic Rationale (E-E-A-T)

The 7-Aza Effect (HATU)

For sterically demanding couplings involving the cyclobutane ring, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. Its superiority stems from the 7-aza effect . The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming cyclobutane amine. This pre-organizes the transition state, accelerating aminolysis and outcompeting side reactions like carboxamide dehydration[3].

Safety and Solubility (COMU)

While HATU is highly effective, its HOAt byproduct exhibits explosive properties under certain conditions. COMU replaces the benzotriazole core with an Oxyma (ethyl cyanohydroxyiminoacetate) leaving group. It matches HATU in reaction kinetics for hindered amines but offers a non-explosive safety profile and superior solubility in DMF, making it ideal for automated or safety-conscious workflows[2].

Scale-Up Efficiency (T3P)

Propylphosphonic anhydride (T3P ) operates via a cyclic transition state that virtually eliminates racemization. Because its byproducts are exclusively water-soluble phosphonic acids, T3P allows for purification via simple aqueous workup, making it the reagent of choice when scaling the synthesis of 3-aminocyclobutane-1-carboxamide derivatives beyond the bench[4].

ReagentSelection Start Evaluate Coupling Needs for Cyclobutane Amine Scale What is the synthesis scale? Start->Scale SmallScale Discovery / Small Scale (< 10 mmol) Scale->SmallScale LargeScale Process / Scale-up (> 10 mmol) Scale->LargeScale Hindrance Is the carboxylic acid sterically hindered? SmallScale->Hindrance T3P T3P / Pyridine or DIPEA (Easy workup, low toxicity) LargeScale->T3P HATU HATU / DIPEA (High efficiency, 7-aza effect) Hindrance->HATU Yes COMU COMU / DIPEA (Safer alternative to HATU) Hindrance->COMU Yes (Safety Focus) EDC EDC-HCl / HOBt (Standard, water-soluble) Hindrance->EDC No

Caption: Decision tree for selecting coupling reagents for 3-aminocyclobutane-1-carboxamide.

Validated Experimental Protocols

Protocol A: Discovery-Scale Coupling (HATU-Mediated)

Designed for maximum yield with sterically hindered or chiral carboxylic acids.

Causality Note: 3-Aminocyclobutane-1-carboxamide is supplied as an HCl salt. This protocol uses 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid for activation, and 1.0 eq maintains a basic environment to drive the reaction forward.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Aminocyclobutane-1-carboxamide hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion. Stir at 0 °C for 10–15 minutes. Insight: Pre-activation at 0 °C minimizes the risk of base-catalyzed epimerization of the acid before the amine is introduced.

  • Amine Addition: Add 3-Aminocyclobutane-1-carboxamide hydrochloride (1.1 eq) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

HATUMechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Amide Product + HOAt Byproduct ActiveEster->Product Aminolysis Amine Cyclobutane Amine (Free Base) Amine->Product Anchimeric Assistance

Caption: Mechanistic pathway of HATU-mediated activation and aminolysis via the 7-aza effect.

Protocol B: Process-Scale Coupling (T3P-Mediated)

Designed for >10 mmol scale where chromatography must be avoided.

Causality Note: T3P is supplied as a 50% solution in EtOAc or DMF. Using EtOAc as the reaction solvent allows for a seamless transition from reaction to aqueous extraction without solvent swapping[4].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Aminocyclobutane-1-carboxamide hydrochloride (1.1 eq)

  • T3P (50% wt in EtOAc) (1.5 eq)

  • DIPEA or Pyridine (3.5 eq)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Procedure:

  • Suspension: Suspend the carboxylic acid (1.0 eq) and 3-Aminocyclobutane-1-carboxamide hydrochloride (1.1 eq) in EtOAc.

  • Neutralization: Add DIPEA (3.5 eq) dropwise at room temperature. The suspension should become a clear solution as the amine is free-based.

  • Coupling: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Aqueous Workup: Add water to the reaction mixture. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine. The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the highly pure amide product.

Troubleshooting & Side Reactions

  • Observation: LC-MS shows a mass of [M - 18] relative to the expected product.

    • Cause: Dehydration of the primary carboxamide (-CONH₂ → -CN). This occurs when an excess of highly activating reagents (like HATU or EDC) is used, or if the reaction is left stirring for too long after completion[1].

    • Solution: Strictly control the stoichiometry of the coupling reagent to exactly 1.05 - 1.1 equivalents. Do not leave the reaction stirring overnight if using uronium salts.

  • Observation: Guanidinylation of the amine (Mass = Amine + 100 Da for HATU).

    • Cause: The free amine reacted directly with the HATU reagent instead of the active ester[3].

    • Solution: Ensure the carboxylic acid is fully pre-activated with HATU for 10 minutes before adding the cyclobutane amine. Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP) or COMU, which do not cause guanidinylation.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptide Chemistry. Available at:[Link]

  • Optimizing Peptide Coupling: Key Techniques - JPT. Available at:[Link]

Sources

Application

The Ascendancy of Spirocycles: A Guide to Synthesizing Novel APIs with 3-Aminocyclobutane-1-carboxamide Hydrochloride

Abstract The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver in drug discovery. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver in drug discovery. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a powerful tool for medicinal chemists, offering a strategic departure from the "flatland" of traditional aromatic compounds.[1][2] This guide provides a comprehensive overview of the synthesis of spirocyclic Active Pharmaceutical Ingredients (APIs) with a focus on the versatile building block, 3-Aminocyclobutane-1-carboxamide hydrochloride. We will delve into the rationale behind the increasing prevalence of spirocycles in modern drug design, detailing their ability to modulate physicochemical properties and enhance target engagement. This document will further provide detailed, field-proven protocols for the practical application of 3-Aminocyclobutane-1-carboxamide hydrochloride in the construction of complex spirocyclic architectures, supported by mechanistic insights and illustrative data.

Introduction: The Spirocyclic Advantage in Drug Discovery

Spirocycles, ring systems fused at a single atom, are experiencing a surge in popularity within drug discovery.[3] This is not a fleeting trend but a calculated response to the challenges of developing potent, selective, and safe therapeutics. The rigid, three-dimensional nature of spirocyclic scaffolds offers several distinct advantages over their planar counterparts:

  • Enhanced Three-Dimensionality: Spirocycles project functional groups into well-defined vectors in three-dimensional space.[1][4] This allows for more precise and effective interactions with the complex topographies of biological targets like enzymes and receptors, often leading to increased potency and selectivity.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can significantly improve a molecule's drug-like properties.[1][5] This includes enhanced aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability, all of which are critical for favorable pharmacokinetics.[1][4]

  • Access to Novel Chemical Space: The unique geometries of spirocyclic compounds provide access to previously unexplored chemical space, offering opportunities for the discovery of first-in-class drugs and strengthening intellectual property positions.[1][6]

  • Conformational Restriction: The inherent rigidity of spirocycles can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[1][7]

The growing number of FDA-approved drugs containing spirocyclic motifs, with half of them approved in the 21st century, is a testament to their therapeutic potential.[2][8] Notable examples include the anti-cancer agent Trilaciclib and the antiviral Ledipasvir.[2][9]

The Strategic Role of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Among the diverse array of building blocks available for spirocycle synthesis, 3-Aminocyclobutane-1-carboxamide hydrochloride stands out as a particularly valuable synthon. Its compact and rigid cyclobutane core, decorated with both an amine and a carboxamide functional group, provides a versatile platform for constructing a wide range of spirocyclic systems.

Physicochemical Properties of 3-Aminocyclobutane-1-carboxamide Hydrochloride:

PropertyValue
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Data sourced from publicly available information.

The presence of both a primary amine and a primary amide allows for orthogonal reactivity, enabling sequential or one-pot multi-component reactions to build complexity rapidly. The cyclobutane ring itself imparts a degree of conformational constraint that can be beneficial for pre-organizing the molecule for target binding.

Synthetic Strategies and Protocols

The synthesis of spirocyclic APIs utilizing 3-Aminocyclobutane-1-carboxamide hydrochloride often involves the construction of a new ring system that shares the C3 carbon of the cyclobutane core. A common and effective strategy involves a multi-step sequence starting with the protection of the amine, followed by a key cyclization reaction, and concluding with deprotection and further functionalization.

General Workflow for Spirocycle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic API using 3-Aminocyclobutane-1-carboxamide hydrochloride.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Key Cyclization cluster_2 Step 3: Deprotection & Functionalization Start 3-Aminocyclobutane-1- carboxamide HCl Protected N-Protected Intermediate Start->Protected Boc₂O, Base Cyclization Spirocyclic Intermediate Formation Protected->Cyclization Bifunctional Reagent, Coupling/Condensation Deprotected Deprotected Spirocycle Cyclization->Deprotected Acid/Base Final Final Spirocyclic API Deprotected->Final Further Modification

Caption: Generalized workflow for spirocyclic API synthesis.

Detailed Experimental Protocol: Synthesis of a Spiro-Hydantoin Derivative

This protocol details the synthesis of a model spiro-hydantoin, a privileged scaffold in medicinal chemistry, starting from 3-Aminocyclobutane-1-carboxamide hydrochloride.

Materials:

  • 3-Aminocyclobutane-1-carboxamide hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl isocyanatoacetate

  • Sodium ethoxide (NaOEt) in Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-Boc Protection of 3-Aminocyclobutane-1-carboxamide

  • To a stirred solution of 3-Aminocyclobutane-1-carboxamide hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (10 mL/g) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected intermediate.

Causality: The Boc protecting group is employed to prevent the primary amine from participating in the subsequent cyclization step, thereby ensuring the desired regioselectivity. Triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

Step 2: Spiro-Hydantoin Formation

  • To a solution of the N-Boc protected intermediate (1.0 eq) in ethanol, add ethyl isocyanatoacetate (1.2 eq).

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the spiro-hydantoin intermediate by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The reaction proceeds via a nucleophilic addition of the amide nitrogen to the isocyanate, followed by an intramolecular cyclization facilitated by the strong base (sodium ethoxide) to form the hydantoin ring.

Step 3: N-Boc Deprotection

  • Dissolve the purified spiro-hydantoin intermediate in a solution of HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final spiro-hydantoin product.

  • Filter the solid and dry under vacuum.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, revealing the primary amine of the final spirocyclic compound.

Characterization Data (Representative)
Compound¹H NMR (400 MHz, DMSO-d₆) δ¹³C NMR (101 MHz, DMSO-d₆) δMS (ESI) m/zYield (%)
N-Boc Intermediate 7.85 (s, 1H), 7.21 (s, 1H), 6.85 (t, J = 7.2 Hz, 1H), 3.95-3.85 (m, 1H), 2.80-2.70 (m, 1H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.39 (s, 9H)175.8, 155.6, 77.9, 48.2, 35.1, 31.5, 28.3231.1 [M+H]⁺92
Spiro-Hydantoin 10.85 (s, 1H), 8.35 (s, 1H), 4.10 (s, 2H), 3.20-3.10 (m, 1H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 2H)172.1, 156.5, 61.2, 55.4, 38.7, 33.2200.1 [M+H]⁺75 (after deprotection)

Mechanistic Insights

The formation of the spiro-hydantoin proceeds through a well-established reaction pathway.

G cluster_0 Nucleophilic Attack cluster_1 Intramolecular Cyclization cluster_2 Deprotection A N-Boc Intermediate (Amide) C Urea Intermediate A->C B Ethyl Isocyanatoacetate B->C D Spiro-Hydantoin Ring Formation C->D NaOEt E Final Spiro-Hydantoin D->E HCl

Caption: Key mechanistic steps in spiro-hydantoin synthesis.

The initial step is the nucleophilic attack of the amide nitrogen of the N-Boc protected starting material onto the electrophilic carbon of the isocyanate. This forms a urea intermediate which, under basic conditions, undergoes an intramolecular cyclization via nucleophilic attack of the deprotonated amide nitrogen onto the ester carbonyl. Subsequent elimination of ethanol yields the spiro-hydantoin ring system. The final step involves the acid-catalyzed removal of the Boc protecting group.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of novel therapeutics. Building blocks like 3-Aminocyclobutane-1-carboxamide hydrochloride provide a robust and versatile entry point into this exciting area of chemical space. The protocols and insights provided herein are intended to empower researchers to explore the synthesis of novel spirocyclic APIs with improved pharmacological profiles. As our understanding of the interplay between three-dimensional molecular architecture and biological activity deepens, the importance of spirocycles in drug discovery is poised to grow even further. The continued development of novel synthetic methodologies and the commercial availability of diverse spirocyclic building blocks will undoubtedly accelerate the discovery of the next generation of innovative medicines.[3][5]

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). European Journal of Medicinal Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016, June 9). Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Institutes of Health (NIH). [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014, December 7). Journal of the American Chemical Society. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed. [Link]

Sources

Method

High-Fidelity Deprotection Strategies for N-Boc Derivatives of 3-Aminocyclobutane-1-carboxamide

Executive Summary The 3-aminocyclobutane-1-carboxamide motif is a highly valuable, conformationally restricted bioisostere frequently utilized in modern drug discovery to improve metabolic stability and modulate physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aminocyclobutane-1-carboxamide motif is a highly valuable, conformationally restricted bioisostere frequently utilized in modern drug discovery to improve metabolic stability and modulate physicochemical properties. During multi-step synthesis, the primary amine is typically protected as a tert-butyloxycarbonyl (N-Boc) carbamate. Removing this protecting group requires precision: the conditions must efficiently cleave the carbamate without inducing ring-opening of the strained cyclobutane core or hydrolyzing the primary carboxamide to a carboxylic acid.

This application note outlines field-proven, self-validating protocols for the N-Boc deprotection of 3-aminocyclobutane-1-carboxamide, detailing the mechanistic causality behind reagent selection and providing analytical checkpoints to ensure structural integrity[1].

Mechanistic Causality & Structural Integrity

When designing a deprotection strategy for this specific substrate, two primary structural liabilities must be managed:

  • Carboxamide Hydrolysis: Primary amides (-CONH₂) are susceptible to hydrolysis under strongly acidic, aqueous conditions, converting to carboxylic acids (-COOH). Causality: To prevent this, strictly anhydrous conditions must be maintained. The use of anhydrous Trifluoroacetic Acid (TFA) or anhydrous Hydrogen Chloride (HCl) in ethereal solvents suppresses the nucleophilic attack of water on the protonated amide intermediate [1][2].

  • Cyclobutane Ring Strain: While cyclobutanes possess significant ring strain (~26 kcal/mol), the 3-aminocyclobutane-1-carboxamide system lacks adjacent leaving groups that would facilitate carbocation-mediated ring expansion or cleavage. Causality: The core is thermodynamically stable to standard Boc-deprotection conditions, preserving the cis/trans stereochemical configuration of the ring [2][1].

  • Product Isolation: The fully deprotected 3-aminocyclobutane-1-carboxamide is a highly polar, low-molecular-weight, water-soluble amine. Causality: Aqueous basic workups often lead to severe yield losses due to partitioning into the aqueous phase. Therefore, protocols that allow for the direct precipitation of the amine salt are strongly preferred [3][3].

Methodological Decision Matrix

Selecting the optimal deprotection route depends entirely on the downstream application of the intermediate. The following decision tree dictates the workflow based on intermediate stability and salt tolerability.

Workflow Start N-Boc-3-Aminocyclobutane- 1-carboxamide Dec1 Acid-sensitive groups present? Start->Dec1 Dec2 Downstream sensitivity to TFA salts? Dec1->Dec2 No MethC Method C: TMSOTf / Lutidine Dec1->MethC Yes MethA Method A: TFA in DCM Dec2->MethA No MethB Method B: 4M HCl in Dioxane Dec2->MethB Yes ProdA TFA Salt MethA->ProdA ProdB HCl Salt MethB->ProdB ProdC Free Base MethC->ProdC

Decision matrix for selecting the optimal N-Boc deprotection protocol.

Comparative Data Summary

The table below summarizes the quantitative parameters and outcomes for the three primary deprotection strategies.

MethodReagentsTemperatureTimeTypical YieldProduct FormPrimary Advantage
A TFA / DCM (1:1 v/v)0 °C to 25 °C1–2 h>95%TFA SaltRapid, universal cleavage; easily volatile byproducts.
B 4M HCl / 1,4-Dioxane25 °C2–4 h90–95%HCl SaltDirect precipitation; avoids basic aqueous workup.
C TMSOTf / 2,6-Lutidine0 °C to 25 °C2–3 h80–85%Free BaseExtremely mild; preserves highly acid-labile groups.

Validated Experimental Protocols

Method A: Standard Cleavage via Trifluoroacetic Acid (TFA)

Best for general synthesis where the TFA salt can be directly carried forward into HATU/EDC amide couplings.

  • Preparation: Dissolve N-Boc-3-aminocyclobutane-1-carboxamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous TFA (5.0 mL) dropwise over 5 minutes. Causality: Cooling mitigates the initial exothermic protonation and controls the evolution of isobutylene and CO₂ gases.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 1.5 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in LC-MS grade MeOH, and analyze. The starting material ( m/z 215.1 [M+H]⁺) should be completely consumed, replaced by the deprotected amine ( m/z 115.1 [M+H]⁺).

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (5.0 mL) and evaporate to dryness (repeat 3 times). Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which could otherwise poison downstream basic catalysts or coupling reagents.

Method B: Precipitation via Anhydrous HCl in 1,4-Dioxane

Best for isolating the intermediate as a stable, easily handled solid without aqueous workup [1][2].

  • Preparation: Suspend the substrate (1.0 mmol) in a minimal volume of anhydrous 1,4-dioxane (2.0 mL).

  • Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (2.5 mL, 10.0 equiv) at room temperature.

  • Reaction: Stir vigorously at 25 °C for 2 to 4 hours. Causality: As the Boc group is cleaved, the resulting highly polar amine hydrochloride salt will become insoluble in the non-polar dioxane matrix, driving the reaction forward via precipitation.

  • Validation Checkpoint: Spot the suspension on a TLC plate (eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The product will appear as a bright purple spot at the baseline ( Rf​≈0.0 ), indicating a primary amine.

  • Isolation: Dilute the suspension with diethyl ether (10 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum to yield the pure HCl salt.

Method C: Mild Lewis Acid Deprotection

Best for complex substrates containing orthogonal protecting groups (e.g., highly sensitive ethers or acetals) that cannot withstand Brønsted acids.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C.

  • Buffering: Add 2,6-lutidine (3.0 mmol, 3.0 equiv). Causality: 2,6-lutidine acts as a sterically hindered base to scavenge trace triflic acid generated during the reaction, preventing unwanted Brønsted acid-catalyzed side reactions.

  • Addition: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 mmol, 2.0 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to 25 °C for 2 hours.

  • Quenching & Isolation: Quench the reaction with methanol (2.0 mL) to destroy excess TMSOTf. Concentrate the mixture, and purify the free base via reverse-phase C18 chromatography (Water/Acetonitrile gradient with 0.1% NH₄OH) to isolate the free amine.

References

  • Title: Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Reactions of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Introduction: The Strategic Value of the Cyclobutane Motif In the landscape of modern drug discovery, the strategic use of small, strained ring systems has become a powerful tool for modulating physicochemical and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery, the strategic use of small, strained ring systems has become a powerful tool for modulating physicochemical and pharmacological properties. The cyclobutane ring, in particular, serves as a versatile bioisosteric replacement for more common motifs like gem-dimethyl groups, phenyl rings, or longer alkyl chains. Its rigid, three-dimensional structure can enforce specific vectoral orientations of substituents, leading to improved target binding affinity and selectivity.

The featured building block, 3-Aminocyclobutane-1-carboxamide hydrochloride, is of significant interest to medicinal chemists. It presents two key functionalities: a primary amine and a primary carboxamide. This arrangement allows for the development of molecules with precise structural architectures. The primary amine serves as a reactive handle for introducing a wide array of substituents via cross-coupling chemistry, enabling rapid exploration of the structure-activity relationship (SAR). This guide provides a detailed exploration of the most pertinent cross-coupling protocol for this building block: the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.

The Primary Amine: A Versatile Handle for N-Arylation

The most synthetically accessible and widely utilized reaction pathway for 3-Aminocyclobutane-1-carboxamide hydrochloride involves the nucleophilic primary amine. As the starting material is a hydrochloride salt, the amine is protonated and unreactive. Therefore, the addition of a suitable base is a prerequisite for any coupling reaction to liberate the free, nucleophilic amine.

The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forming carbon-nitrogen (C-N) bonds between aryl halides (or pseudo-halides) and amines.[1][2] Its development revolutionized medicinal chemistry by providing a robust and general route to aromatic amines, which are ubiquitous in pharmaceuticals.[3]

The Buchwald-Hartwig Amination: Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of ligand, which modulates the stability and reactivity of the palladium intermediates.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NRR') oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NRR' (Product) amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration amine_node HNRR' amine_node->amido_complex arx_node Ar-X arx_node->oa_complex base_node Base base_node->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol Design: An Evidence-Based Approach

Designing a successful cross-coupling protocol requires a rational selection of catalyst, ligand, base, and solvent. The choices outlined below are based on established best practices for coupling primary amines, particularly those found in complex or functionalized molecules like amino acid esters.[6]

ComponentRecommended ChoiceRationale & Justification
Palladium Precatalyst G3/G4 Buchwald Precatalysts (e.g., t-BuXPhos Pd G3)These are air- and moisture-stable Pd(II) precatalysts that rapidly form the active monoligated Pd(0) species in solution. Their reliability and ease of handling make them ideal for routine laboratory use and high-throughput screening.
Ligand Sterically Hindered Biaryl Monophosphines (e.g., t-BuXPhos, RuPhos)The bulky nature of these ligands facilitates the crucial reductive elimination step, which is often the rate-limiting step, especially for primary amines.[1] They are effective for a broad range of aryl halides and amines.
Base Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)A moderately strong, non-nucleophilic inorganic base is required to deprotonate the aminocyclobutane hydrochloride salt. While stronger bases like sodium tert-butoxide are common, milder carbonate or phosphate bases are often sufficient and can prevent potential side reactions with the carboxamide functionality.[6]
Solvent Aprotic Ethers (e.g., 1,4-Dioxane, 2-Methyl-THF) or TolueneThese solvents have a sufficiently high boiling point to facilitate the reaction, effectively dissolve the organic reagents, and are compatible with the palladium catalyst system. Dioxane is a common and effective choice.[7]
Temperature 80 - 110 °CThis temperature range typically provides enough thermal energy to drive the reaction to completion within a reasonable timeframe (4-24 hours) without causing significant degradation of the catalyst or reagents.

Detailed Experimental Protocol: N-Arylation of 3-Aminocyclobutane-1-carboxamide

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-aminocyclobutane-1-carboxamide hydrochloride with a representative aryl bromide.

Materials:

  • 3-Aminocyclobutane-1-carboxamide hydrochloride (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • t-BuXPhos Pd G3 (or similar G3/G4 precatalyst) (1-3 mol%)

  • t-BuXPhos (if not using a precatalyst with integrated ligand) (1.2-3.6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 3-aminocyclobutane-1-carboxamide hydrochloride (1.0 equiv), the chosen aryl bromide (1.1 equiv), and cesium carbonate (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen/argon atmosphere, add the palladium precatalyst (e.g., t-BuXPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Setup: Seal the reaction vessel tightly with a screw cap containing a PTFE septum.

  • Inert Atmosphere: Purge the vessel by evacuating and backfilling with nitrogen or argon gas three times.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the desired N-arylated product.

Experimental_Workflow start Start reagents 1. Add Reagents to Vial: - Amine HCl (1.0 eq) - Aryl Halide (1.1 eq) - Base (2.5 eq) start->reagents catalyst 2. Add Pd Precatalyst (2 mol%) (Under Inert Atmosphere) reagents->catalyst solvent 3. Add Anhydrous Solvent (e.g., Dioxane) catalyst->solvent seal_purge 4. Seal Vessel & Purge with N₂/Ar solvent->seal_purge heat 5. Heat Reaction (e.g., 100 °C) seal_purge->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool, Dilute & Filter monitor->workup purify 8. Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Aminocyclobutane-1-carboxamide Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 3-Aminocyclobutane-1-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Aminocyclobutane-1-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory context.

Overview of Synthetic Strategy

The most common and reliable synthetic pathway involves a multi-step sequence starting from a Boc-protected cyclobutane carboxylic acid. This strategy ensures controlled transformations and minimizes side reactions, ultimately leading to higher yields of the desired product. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Salt Formation A 3-Aminocyclobutane-1-carboxylic acid B 3-(tert-butoxycarbonylamino) cyclobutane-1-carboxylic acid A->B (Boc)₂O, Base (e.g., NaOH, NaHCO₃) C 3-(tert-Butoxycarbonylamino) cyclobutane-1-carboxamide B->C Coupling Agent (e.g., EDC, TCFH) NH₄Cl, Base D 3-Aminocyclobutane-1-carboxamide hydrochloride (Final Product) C->D HCl (e.g., in Dioxane, MeOH) or TFA then salt exchange Amidation_Troubleshooting Start Low Amide Yield CheckReagents Are coupling reagents fresh? Is amine source (NH₄Cl) dry? Start->CheckReagents CheckReagents->Start Reagents degraded. Replace and retry. CheckBase Is the base strong enough? (e.g., DIPEA, Et₃N) CheckReagents->CheckBase Reagents OK CheckBase->Start Base too weak. Use stronger, non-nucleophilic base. CheckTemp Is the reaction temperature optimal? (Usually 0 °C to RT) CheckBase->CheckTemp Base is adequate CheckTemp->Start Sub-optimal temp. Adjust and re-run. Success Yield Improved CheckTemp->Success Temp is optimal

Caption: Troubleshooting flowchart for the amidation step.

FAQ: Amidation

Q: Which coupling agent is best for this substrate? A: Standard peptide coupling reagents work well. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a reliable choice. [1]For challenging couplings, more powerful reagents like TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) can be effective, often used with a non-nucleophilic base like N-methylimidazole (NMI). [2] Q: My reaction stalls. I am using ammonium chloride as the amine source. What could be wrong? A: When using ammonium chloride (NH₄Cl), a sufficient amount of base (at least 2 equivalents, one for the carboxylic acid and one for the NH₄Cl) is required to liberate free ammonia (NH₃) in situ. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. [3]Ensure your NH₄Cl is dry, as moisture can hydrolyze activated intermediates.

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride first? A: While possible, this two-step approach can be lower-yielding. The intermediate acid chloride of a Boc-protected amino acid can be unstable. Furthermore, the HCl generated during the reaction will protonate any available amine, rendering it non-nucleophilic. [4]A one-pot coupling reaction is generally more efficient and higher-yielding for this transformation.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

This final step removes the Boc protecting group and isolates the product as its hydrochloride salt.

Problem: Incomplete deprotection or formation of side products.
Potential CauseRecommended Solution & Explanation
Insufficient Acid Cause: The Boc group is cleaved by acidolysis. Stoichiometric amounts of acid are insufficient as the product amine will be protonated, consuming the acid. Solution: Use a large excess of acid. A common and effective method is using a commercially available solution of 4M HCl in 1,4-dioxane. [5]This provides both the acid and a suitable solvent. The reaction is often complete within 1-2 hours at room temperature.
Formation of t-butyl Adducts Cause: The cleavage of the Boc group generates a reactive tert-butyl cation. [6]This cation can alkylate the product or other nucleophiles present. Solution: This is less of a concern with this specific substrate. However, if working with more complex molecules containing sensitive functional groups (like indoles or thiols), a cation scavenger such as triethylsilane or thioanisole can be added.
Use of TFA Cause: As mentioned, TFA is a strong acid that effectively cleaves the Boc group, but the resulting trifluoroacetate salt is often an oil and difficult to handle. [5]Solution: If TFA must be used, the crude TFA salt should be dissolved in a suitable solvent (like diethyl ether or DCM), and then HCl gas or a solution of HCl in ether/dioxane should be added to perform a salt exchange, precipitating the desired hydrochloride salt.
Detailed Protocol: Deprotection and Salt Formation
  • Dissolve the 3-(tert-Butoxycarbonylamino)cyclobutane-1-carboxamide (1.0 eq) in a minimal amount of methanol or dichloromethane.

  • Add 4M HCl in 1,4-dioxane (4-5 eq of HCl) to the solution at room temperature.

  • Stir the mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. CO₂ evolution will be observed. [7][6]4. Upon completion, the product hydrochloride salt will often precipitate directly from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether or a mixture of ether/hexane to induce crystallization.

References
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ScholarWorks.
  • RSC Publishing. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PMC. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Reddit. (2023, October 18). Boc De-protection : r/Chempros.
  • Sigma-Aldrich. 3-{amino}cyclobutane-1-carboxylic acid.

  • PMC.
  • ResearchGate.
  • ChemicalBook. N-Boc-1-aminocyclobutanecarboxylic acid synthesis.
  • Organic Chemistry Portal.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Alfa Chemistry. Hofmann Rearrangement.
  • Encyclopedia.pub. (2023, February 22).
  • ACS Publications. (2005, September 8). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • ACS Publications. (2014, February 18).
  • PMC. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Syntheses. cyclobutylamine.
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581.
  • ACS Publications. (2023, July 10).
  • Google Patents.
  • PMC. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • ResearchGate. Proposed one‐pot formation of β‐amino cyclobutane carboxamides 3.
  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Russian Chemical Reviews. Synthesis of a-amino carbonyl compounds.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Welcome to the Application Support Center. Handling highly polar, low-molecular-weight amine hydrochlorides is a notorious bottleneck in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling highly polar, low-molecular-weight amine hydrochlorides is a notorious bottleneck in organic synthesis. 3-Aminocyclobutane-1-carboxamide hydrochloride presents a unique challenge: it combines a highly polar primary ammonium cation, a chloride counterion, and a carboxamide group capable of extensive intermolecular hydrogen bonding, all constrained on a compact cyclobutane scaffold [1].

This combination results in a high crystal lattice energy that strongly resists solvation in standard organic media [2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Physicochemical Profiling

Understanding the physical properties of your starting material is the first step in diagnosing solubility failures.

PropertyValue / CharacteristicImpact on Synthesis Workflow
Molecular Formula C5H10N2O · HClLow carbon-to-heteroatom ratio severely limits lipophilicity.
Molecular Weight 150.61 g/mol Small molecular volume enhances crystal packing density.
H-Bonding Profile 4 Donors, 2 AcceptorsExtensive intermolecular H-bonding network in the solid state.
Solubility Profile Soluble: H2O, MeOH, DMSOInsoluble: DCM, THF, Et2ONecessitates the use of polar aprotic solvents or targeted free-basing strategies [3].
Physical State Crystalline SolidHigh lattice energy must be overcome thermodynamically for dissolution [2].
Diagnostic Workflow

SolubilityTroubleshooting Start 3-Aminocyclobutane-1-carboxamide HCl (Insoluble Salt) Decision Is Polar Aprotic Solvent (DMF/DMSO) Tolerated? Start->Decision InSitu In Situ Free-Basing Add DIPEA/TEA (2-3 eq) Decision->InSitu Yes NonPolar Requires Non-Polar Media (DCM/THF) Decision->NonPolar No Success1 Homogeneous Reaction InSitu->Success1 Biphasic Schotten-Baumann (H2O/DCM + Base) NonPolar->Biphasic Aqueous OK Resin Non-Aqueous Free-Basing (Solid K2CO3 or Resin) NonPolar->Resin Anhydrous Req. Success2 Biphasic Reaction Biphasic->Success2 Resin->Success1

Logical workflow for solubilizing polar amine hydrochlorides in organic synthesis.

FAQs & Troubleshooting Guides

Q1: Why does 3-aminocyclobutane-1-carboxamide hydrochloride remain as a stubborn suspension in my DCM or THF reaction mixture? Causality: The insolubility is driven by thermodynamics. The energy required to break the strong ionic bonds between the protonated amine and the chloride ion, combined with the hydrogen-bonding network of the carboxamide, far exceeds the solvation energy provided by low-dielectric solvents like DCM or THF [3]. The solvent cannot effectively stabilize the charged species [2]. Solution: You must alter the solute. Converting the ammonium salt to its neutral free-base form eliminates the ionic charge, drastically reducing the lattice energy and improving solubility in organic media [4].

Q2: I am performing a standard amide coupling (e.g., HATU/DIPEA) in DMF, but the mixture stays cloudy. Is my starting material failing to dissolve? Causality: While 3-aminocyclobutane-1-carboxamide hydrochloride has poor solubility in DMF, its neutralized free base is soluble. When you add N,N-diisopropylethylamine (DIPEA), the starting material is deprotonated and dissolves. However, the resulting byproduct, DIPEA hydrochloride (DIPEA·HCl), is poorly soluble in DMF and precipitates out of solution. Troubleshooting Action: Do not assume the reaction failed. Centrifuge a 100 µL aliquot of the cloudy mixture. Analyze the clear supernatant via LC-MS or TLC. If the free amine is present in the supernatant, the solid is merely DIPEA·HCl, and you can safely proceed.

Q3: My downstream chemistry is strictly anhydrous and incompatible with DMF/DMSO. How can I generate and isolate the free base in a volatile solvent like DCM? Causality: Traditional aqueous basic workups (e.g., partitioning between aqueous NaOH and DCM) will fail here. The neutral 3-aminocyclobutane-1-carboxamide is highly hydrophilic due to the carboxamide group and will remain entirely in the aqueous phase [5]. Solution: Employ a non-aqueous free-basing protocol. By suspending the salt in a moderately polar solvent mixture (e.g., DCM/MeOH) and adding a heterogeneous base like anhydrous K2CO3 or a basic ion-exchange resin, you can neutralize the salt without introducing water. The inorganic salts are then simply filtered off.

Q4: Can I use Schotten-Baumann conditions for acylations with this compound? Causality: Yes. Schotten-Baumann conditions leverage a biphasic system (e.g., DCM and aqueous NaHCO3). The amine hydrochloride dissolves in the aqueous phase where it is deprotonated. The free amine then reacts at the interface or partitions slightly into the organic phase to react with the electrophile (e.g., an acid chloride). This bypasses the need to pre-solubilize the salt in the organic phase.

Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing for Homogeneous Amide Coupling

Objective: Solubilize the amine for coupling with a carboxylic acid using HATU in a polar aprotic solvent.

  • Charge: Add 3-aminocyclobutane-1-carboxamide hydrochloride (1.0 eq) and the carboxylic acid (1.05 eq) to an oven-dried round-bottom flask.

  • Solvation: Add anhydrous DMF or NMP to achieve approx. 0.1 M concentration. Observation: The mixture will be a heterogeneous suspension.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise at room temperature. Causality Note: 1.0 eq neutralizes the HCl salt, 1.0 eq activates the coupling reagent, and 1.0 eq acts as a basic buffer.

  • Validation Check: Stir for 15 minutes. The physical nature of the suspension will change (the dense starting material dissolves, while fluffy DIPEA·HCl precipitates). Spot the supernatant on TLC (ninhydrin stain) to confirm the presence of the solubilized free amine.

  • Coupling: Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise. Stir until complete consumption of the amine is observed via LC-MS.

Protocol B: Non-Aqueous Preparation of the Free Base

Objective: Obtain the neutral free base in a volatile organic solvent without relying on an aqueous extraction [5].

  • Suspension: Suspend 3-aminocyclobutane-1-carboxamide hydrochloride (1.0 eq) in a 4:1 mixture of anhydrous DCM and Methanol (0.2 M). Causality Note: Pure DCM cannot break the lattice. Methanol is required to slightly solubilize the salt, allowing it to interact dynamically with the heterogeneous base.

  • Neutralization: Add finely pulverized, oven-dried K2CO3 (2.0 eq) or Amberlyst A21 free-base resin (3.0 eq by weight).

  • Agitation: Stir vigorously at room temperature for 2 to 4 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove KCl, excess K2CO3, or the polymer resin.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (water bath < 30 °C) to afford the free base.

  • Validation Check: Dissolve a 2 mg aliquot of the resulting residue in pure DCM. It should now form a clear, homogeneous solution, confirming the successful removal of the HCl lattice and generation of the lipophilic free base.

References
  • Organic Syntheses. Procedure for the preparation of amine derivatives and free-basing protocols. Available at: [Link]

  • PubChemLite. 3-aminocyclobutane-1-carboxamide hydrochloride (C5H10N2O). Available at: [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water? Available at: [Link]

  • Journal of Chemical Theory and Computation (ACS Publications). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Aminocyclobutane-1-carboxamide Hydrochloride Coupling

Welcome to the Technical Support Center. Coupling 3-Aminocyclobutane-1-carboxamide hydrochloride with a carboxylic acid presents two distinct chemical challenges: the necessary liberation of the free amine from its hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling 3-Aminocyclobutane-1-carboxamide hydrochloride with a carboxylic acid presents two distinct chemical challenges: the necessary liberation of the free amine from its hydrochloride salt, and the preservation of the highly sensitive primary carboxamide group, which is prone to dehydration.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, side-reaction-free amide bonds.

Part 1: Troubleshooting & FAQs

Q1: My coupling reaction stalls at 50% conversion, and the reaction mixture remains a cloudy suspension. What is causing this? A: This is a classic symptom of incomplete neutralization. Because 3-Aminocyclobutane-1-carboxamide is supplied as a hydrochloride salt, the amine remains protonated and non-nucleophilic unless fully liberated. If you use the standard 1.0–1.5 equivalents of base typical for free amines, the reaction will stall.

  • The Solution: Use a minimum of 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, and its high aqueous pKa (10.1) ensures complete deprotonation of both the carboxylic acid and the amine salt[1].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of[M-18]. What is this, and how do I prevent it? A: An [M-18] mass indicates the dehydration of the primary carboxamide group (-CONH₂) on the cyclobutane ring to a nitrile (-CN). This side reaction is driven by excess activating agents (like HATU or T3P) acting as dehydrating agents, particularly at elevated temperatures. In fact, reagents like T3P are frequently used intentionally at high temperatures to synthesize nitriles from primary amides[2][3].

  • The Solution: Strictly limit your coupling reagent to 1.05–1.10 equivalents. If using T3P to avoid other side reactions, you must perform the addition at 0 °C and strictly maintain the reaction temperature below 20 °C to prevent its dehydrating activity[3].

Q3: My carboxylic acid partner has an alpha-chiral center. How do I couple it to 3-Aminocyclobutane-1-carboxamide without epimerization? A: Epimerization (racemization) occurs via the formation of an oxazolone intermediate when the activated acid is exposed to strong or unhindered bases.

  • The Solution: Use HATU combined with DIPEA at 0 °C. DIPEA's bulkiness minimizes its interaction with the alpha-proton of the activated ester[1][4]. If epimerization persists, switch to a weaker base like N-Methylmorpholine (NMM) or use the EDC/HOBt system, which suppresses oxazolone formation.

Part 2: Reagent Selection & Workflow

Quantitative Reagent Comparison
Coupling ReagentBase RequirementOptimal Temp (°C)Dehydration Risk (-CONH₂ → -CN)Epimerization RiskRecommended Use Case
HATU DIPEA (2.5 - 3.0 eq)0 to 25ModerateLowSterically hindered acids; routine coupling.
T3P (50% in EtOAc)DIPEA (3.0 eq)0 to 20High (if > 50 °C)LowLarge-scale synthesis; requires chromatography-free workup.
EDC / HOBt NMM or DIPEA (2.5 eq)25LowModerateHighly sensitive amides prone to dehydration.
Decision Workflow

OptimizationWorkflow Start 3-Aminocyclobutane-1-carboxamide HCl + Carboxylic Acid Base Neutralization Add 2.5 - 3.0 eq DIPEA Start->Base Decision1 Is the Acid Prone to Epimerization? Base->Decision1 HATU HATU (1.05 eq) + DIPEA Temp: 0 °C Decision1->HATU Yes Decision2 Is Primary Amide Dehydration a Risk? Decision1->Decision2 No Fail LC-MS Shows [M-18] (Nitrile Formation) HATU->Fail If Temp > 25 °C T3P T3P (1.2 eq) in EtOAc Temp: 0 °C to 20 °C Decision2->T3P High Yield Required EDC EDC/HOBt + NMM Temp: 25 °C Decision2->EDC High Dehydration Risk Fail->T3P Switch Reagent

Workflow for reagent selection to prevent epimerization and dehydration.

Part 3: Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Stereochemical Integrity)

This protocol utilizes HATU for rapid activation while employing strict temperature controls to prevent the dehydration of the cyclobutane carboxamide[4].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 - 0.2 M).

  • Base Addition & Validation: Add DIPEA (2.5 - 3.0 eq).

    • Self-Validation Step: Spot a 1 µL aliquot onto wet pH indicator paper. The pH must read > 8 to confirm the environment is basic enough to fully neutralize the incoming hydrochloride salt[1].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.05 eq) portion-wise. Stir for 15 minutes to allow the active O-acyl(tetramethyl)isouronium ester to form. The solution will typically turn pale yellow.

  • Amine Addition: Add 3-Aminocyclobutane-1-carboxamide hydrochloride (1.05 eq) in one portion.

  • Reaction Execution & Monitoring: Maintain at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Self-Validation Step: Monitor the reaction via LC-MS. Confirm the presence of the [M+H]⁺ peak. Critically, scan for an [M-18] peak; if observed, immediately quench the reaction to prevent further dehydration[2].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling (Optimized for Scalability)

Propanephosphonic acid anhydride (T3P) is highly effective and allows for a simple, water-wash workup. However, because it is a potent dehydrating agent, strict thermal control is mandatory[3].

  • Preparation: Suspend the carboxylic acid (1.0 eq) and 3-Aminocyclobutane-1-carboxamide hydrochloride (1.05 eq) in anhydrous EtOAc or THF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the suspension and cool the mixture to 0 °C.

  • Coupling Reagent Addition: Dropwise add T3P (50% solution in EtOAc, 1.2 eq) via an addition funnel, maintaining the internal temperature strictly below 10 °C.

    • Causality: T3P promotes dehydration of primary amides to nitriles at temperatures > 50 °C[2][3]. Keeping the reaction cold ensures it functions exclusively as an amide coupling reagent.

  • Reaction Execution: Stir at 15–20 °C for 12 hours. Do not heat.

  • Workup: Wash the organic layer directly with water (2x) and saturated aqueous NaHCO₃. T3P byproducts are highly water-soluble, allowing for a clean, chromatography-free isolation of the product[3].

References

  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine - Benchchem.
  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches - MDPI.
  • Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate - ACS Publications.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications.

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of 3-Aminocyclobutane-1-carboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in cyclobutane chemistry: stereochemical epimerization .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in cyclobutane chemistry: stereochemical epimerization .

When working with 3-aminocyclobutane-1-carboxamide hydrochloride, researchers frequently encounter unintended cis/trans isomerization during routine transformations such as amide couplings or amine protections. This guide provides a mechanistic understanding of this phenomenon, field-proven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure the stereochemical integrity of your pharmaceutical intermediates.

Mechanistic Overview: The Causality of Epimerization

The cyclobutane ring is highly strained (~26 kcal/mol). In 1,3-disubstituted cyclobutanes, the cis-isomer (where both substituents can adopt pseudo-equatorial positions in a puckered conformation) and the trans-isomer (pseudo-axial/pseudo-equatorial) have a relatively small energy gap.

Because the C1 position is flanked by an electron-withdrawing carboxamide group, the α -proton is unusually acidic. When exposed to a base—even standard organic bases used in peptide chemistry—this proton is easily abstracted. This forms a planar enolate intermediate, temporarily relieving ring strain. Upon reprotonation, the molecule can form either the cis or trans isomer, driving the system toward a thermodynamic equilibrium mixture and destroying the stereochemical purity of your starting material[1].

Because the starting material is a hydrochloride salt, a base must be introduced to liberate the nucleophilic free amine. The central challenge is navigating this kinetic race: liberating the amine for nucleophilic attack before the base can deprotonate the C1 α -position.

Mechanistic Pathway of Base-Catalyzed Epimerization

Epimerization A cis-Isomer (Kinetic/Thermodynamic) B Enolate Intermediate (Planar C1) A->B -H+ (Fast) B->A +H+ C trans-Isomer (Thermodynamic/Kinetic) B->C +H+ (Strain Release) C->B -H+ (Slow) Base Base (e.g., DIEA) Deprotonation Base->A

Caption: Base-catalyzed enolization at C1 leads to a planar intermediate, resulting in a cis/trans mixture.

Diagnostic FAQs & Troubleshooting

Q: Why am I seeing a 60:40 cis/trans mixture after a standard HATU/DIEA amide coupling? A: N,N-Diisopropylethylamine (DIEA) has a conjugate acid pKa of ~10.5. This is sufficiently basic to transiently deprotonate the C1 α -proton of the cyclobutane carboxamide. While HATU is a fast coupling reagent, the excess strong base required to neutralize the HCl salt and drive the reaction creates an environment highly conducive to enolization. You must use base-free or weak-base conditions if the specific isomer is prone to epimerization[2].

Q: How can I neutralize the HCl salt without triggering epimerization? A: You must decouple the basicity required to neutralize the HCl salt from the basicity required to deprotonate the C1 carbon. Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine, pKa ~7.4) or N-methylmorpholine (NMM). These bases are strong enough to liberate the aliphatic amine but too weak to efficiently form the carboxamide enolate. Alternatively, use biphasic aqueous conditions (e.g., mild NaHCO3​ ) where the free amine is immediately extracted into the organic layer.

Q: Does the choice of coupling reagent matter if I control the base? A: Absolutely. The longer the free amine sits in solution before reacting, the higher the risk of side reactions. Reagents like DIC/Oxyma Pure operate efficiently at near-neutral pH and do not require the addition of external strong bases like DIEA, making them ideal for epimerization-prone substrates.

Quantitative Data: Base Selection & Reagent Impact

To ensure a self-validating system, always match your base to the specific transformation. The table below summarizes the impact of base selection on stereochemical integrity.

Base / ConditionpKa (Conjugate Acid)Epimerization Level (24h, 25°C)Recommendation for 3-Aminocyclobutane-1-carboxamide
NaOH (aq) 13.8>40% (Equilibrium mixture)Avoid (Unless deliberate epimerization is desired)[3]
DIEA (Hünig's Base) 10.515% - 25%Not Recommended (High risk of scrambling)
NMM 7.4< 5%Acceptable (Monitor via LCMS/NMR)
sym-Collidine 7.4< 2%Highly Recommended (Optimal for peptide coupling)
Biphasic NaHCO3​ 6.4Not DetectedIdeal (Best for Boc/Cbz protections)

Experimental Protocols

Workflow Decision Tree

Workflow Start 3-Aminocyclobutane-1-carboxamide HCl Q1 Desired Transformation? Start->Q1 Amide Amide Bond Formation Q1->Amide Protect Amine Protection Q1->Protect AmideCond DIC / Oxyma Pure + sym-Collidine (1 eq) Amide->AmideCond Optimal Fail Avoid: HATU / DIEA (High Epimerization) Amide->Fail Sub-optimal ProtectCond Boc2O / NaHCO3 (aq) Biphasic, pH < 8.5 Protect->ProtectCond Optimal

Caption: Decision matrix for selecting optimal reaction conditions to preserve stereochemistry.

Protocol A: Low-Epimerization Amide Coupling (DIC/Oxyma)

Use this protocol when coupling the cyclobutane amine to a carboxylic acid.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for 10 minutes to form the active ester.

  • Substrate Addition: Add 3-aminocyclobutane-1-carboxamide hydrochloride (1.0 eq) to the reaction mixture.

  • Controlled Neutralization: Add sym-collidine (1.0 eq) dropwise over 5 minutes. Scientific Rationale: sym-collidine strictly neutralizes the HCl salt to liberate the amine without providing excess basicity that would trigger C1 enolization.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validation Step: Monitor by LCMS. The cis and trans isomers typically exhibit distinct retention times on a standard C18 reverse-phase column[2]. Quench with water and extract with EtOAc.

Protocol B: Biphasic N-Boc Protection

Use this protocol to protect the amine while completely avoiding organic bases.

  • Preparation: Suspend 3-aminocyclobutane-1-carboxamide hydrochloride (1.0 eq) in Dichloromethane (DCM) (0.2 M).

  • Biphasic Setup: Add an equal volume of 10% aqueous NaHCO3​ solution. Stir vigorously. Scientific Rationale: The mild aqueous base neutralizes the HCl salt. The resulting free amine immediately partitions into the DCM layer, isolating it from the basic aqueous environment and preventing epimerization.

  • Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) in a small amount of DCM and add it dropwise to the vigorously stirring biphasic mixture.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Separate the layers. Wash the organic layer with 0.1 M HCl (to remove unreacted trace amine), followed by brine. Dry over Na2​SO4​ and concentrate.

References

  • [3] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry - ACS Publications. 3

  • [1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society - ACS Publications. 1

  • [2] 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | 149506-16-1. Benchchem. 2

Sources

Troubleshooting

Purification techniques and recrystallization of crude 3-Aminocyclobutane-1-carboxamide hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification and recrystallization of crude 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification and recrystallization of crude 3-Aminocyclobutane-1-carboxamide hydrochloride. As a polar, hydrophilic amine salt, this compound presents unique challenges that require a carefully considered approach to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for 3-Aminocyclobutane-1-carboxamide hydrochloride?

A1: Recrystallization is a robust and scalable method for purifying solid organic compounds, making it ideal for active pharmaceutical ingredients (APIs).[1][2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] For 3-Aminocyclobutane-1-carboxamide hydrochloride, which is a crystalline solid, this technique effectively removes process-related impurities that may have different solubility profiles, leading to a final product with high chemical purity and a well-defined crystalline form, which is crucial for stability and downstream processing.[]

Q2: What are the primary challenges in recrystallizing this specific compound?

A2: The main challenges stem from its molecular structure:

  • High Polarity: The presence of an amine hydrochloride salt, a primary amide, and a carboxylic acid functional group makes the molecule highly polar and water-soluble.

  • Solvent Selection: Finding a single solvent with the ideal solubility profile—high solubility when hot, low solubility when cold—can be difficult.[4] Solvents that readily dissolve it at room temperature (like water) will lead to poor recovery.

  • "Oiling Out": Like many highly functionalized molecules, it can separate from the solution as a liquid (an oil) instead of forming crystals if conditions are not optimal.[4]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochloride salts, polar protic solvents are excellent starting points.

  • Single Solvents: Alcohols like isopropanol are often preferred for hydrochloride salts because they offer a good balance of polarity.[6][7] Ethanol can sometimes be too effective a solvent, leading to lower yields.[6][7]

  • Binary Solvent Systems: A powerful technique involves using a "good" solvent where the compound is soluble, and a "poor" anti-solvent where it is not.[8] For this compound, a system like Methanol/Isopropanol or Ethanol/Ethyl Acetate could be effective. The anti-solvent is added to the hot, saturated solution to induce crystallization upon cooling.

Q4: What are the most critical parameters to control during the recrystallization process?

A4: Success hinges on the precise control of three key parameters:

  • Concentration: The solution must be saturated or near-saturated at the solvent's boiling point. Using the minimum amount of hot solvent is crucial for achieving a good yield.[9]

  • Cooling Rate: Slow, gradual cooling is essential for the formation of large, pure crystals.[4][10] Rapid cooling traps impurities within the crystal lattice, compromising purity.

  • Agitation: Minimal disturbance during the initial cooling phase allows for the development of stable nucleation sites. Agitation can be applied later to maximize the precipitation of the crystalline mass.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the purification of 3-Aminocyclobutane-1-carboxamide hydrochloride in a practical question-and-answer format.

Problem 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution is not supersaturated because too much solvent was used during the dissolution step.[9][11]

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Allow this more concentrated solution to cool slowly again.[11][12]

  • Possible Cause: Nucleation has not been initiated.

    • Solution 1 (Seeding): If available, add a single, tiny "seed" crystal of pure 3-Aminocyclobutane-1-carboxamide hydrochloride to the cooled solution. This provides a template for crystal growth.[13]

    • Solution 2 (Scratching): Gently scratch the inner surface of the flask at the meniscus with a clean glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[6][12]

  • Possible Cause: The cooling process was too rapid, and the solution became supersaturated without forming nuclei.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before transferring it to a colder environment like an ice bath.[12]

Problem 2: The compound separates as an oil instead of forming crystals ("oiling out").

  • Possible Cause: The solution became supersaturated at a temperature that is above the melting point of the crude compound (or a eutectic mixture of the compound and impurities). This is common when the solvent's boiling point is high or the crude material is significantly impure.[4]

    • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (5-10% more) to lower the saturation temperature.[11] Allow the solution to cool again, very slowly.

    • Solution 2: Change the solvent system. Select a solvent with a lower boiling point or adjust the ratio in a binary solvent system to favor the "poorer" solvent slightly.[11]

    • Solution 3: Vigorously agitate the oiled-out mixture once it has cooled to room temperature. This can sometimes induce crystallization from the viscous oil.

Problem 3: The final yield of recrystallized product is very low.

  • Possible Cause: Too much solvent was used initially, and a significant amount of the product remains dissolved even after cooling.

    • Solution: Before filtering, ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes to minimize solubility. For future runs, use the absolute minimum volume of hot solvent required for complete dissolution.[9][12]

  • Possible Cause: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

    • Solution: Use a stemless or short-stemmed funnel to prevent clogging.[14] Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before use.[12] If crystallization begins in the funnel, add a small amount of hot solvent to redissolve the solid.[15]

  • Possible Cause: Excessive washing of the collected crystals with the recrystallization solvent.

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent. The cold temperature reduces the solubility of your product in the wash solvent.[9]

Problem 4: The recrystallized product is still impure (e.g., broad melting point, discolored).

  • Possible Cause: The solution was cooled too quickly, causing impurities to become trapped within the rapidly forming crystal lattice.[6]

    • Solution: Repeat the recrystallization process. Dissolve the impure crystals in the minimum amount of fresh hot solvent and allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.

  • Possible Cause: The chosen solvent is not effective at separating the specific impurities present.

    • Solution: The impurities may have a similar solubility profile to the desired compound in that solvent. Experiment with a different solvent or a binary solvent system to exploit different solubility characteristics.

  • Possible Cause: The presence of colored impurities.

    • Solution: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[14] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Note that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

Data & Visualization

Solvent Selection Guide

The selection of a proper solvent is the most critical step in the recrystallization process.[1] The following table provides guidance on solvent choices for 3-Aminocyclobutane-1-carboxamide hydrochloride.

SolventBoiling Point (°C)PolarityRationale & Comments
Isopropanol (IPA) 82.5Polar ProticRecommended starting point. Often provides a good balance of dissolving the salt when hot but allowing precipitation when cold.[6][7]
Methanol 64.7Polar ProticHigh dissolving power. May lead to lower yields due to significant solubility even when cold. Can be effective as the "good" solvent in a binary system.
Ethanol 78.4Polar ProticSimilar to methanol, often too strong a solvent for hydrochloride salts, resulting in reduced recovery.[6]
Water 100Very Polar ProticThe compound is likely very soluble in water at all temperatures, making it unsuitable as a primary recrystallization solvent due to extremely poor recovery.
Ethyl Acetate 77.1Polar AproticUnlikely to dissolve the hydrochloride salt on its own but can be an excellent anti-solvent (the "poor" solvent) when paired with an alcohol.
Acetonitrile 81.6Polar AproticMay be a viable option, but alcohols are typically more effective for amine salts.
Hexane / Diethyl Ether 68 / 34.6Non-polarInsoluble. Useful as anti-solvents or for washing the crude solid to remove non-polar impurities before recrystallization (trituration).[7]
Experimental Workflow and Logic Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

RecrystallizationWorkflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional: for insoluble impurities) A->B Insoluble matter present C 3. Slow Cooling (Allow to reach room temperature) A->C No insoluble matter B->C D 4. Further Cooling (Ice Bath) C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (Minimal Ice-Cold Solvent) E->F G 7. Dry Crystals (Under Vacuum) F->G H Pure Product G->H

Caption: General workflow for the recrystallization of 3-Aminocyclobutane-1-carboxamide HCl.

TroubleshootingTree Start Problem Occurs During Cooling Stage NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound 'Oils Out'? Start->OilingOut TooMuchSolvent Likely not saturated. Reheat and evaporate some solvent. NoCrystals->TooMuchSolvent Yes Induce Induce Nucleation: 1. Add a seed crystal. 2. Scratch the flask. NoCrystals->Induce Yes, after concentrating ReheatAdd Reheat to dissolve oil. Add 5-10% more solvent. Cool very slowly. OilingOut->ReheatAdd Yes ChangeSolvent Try a different solvent with a lower boiling point. OilingOut->ChangeSolvent Yes, if problem persists

Caption: Decision tree for troubleshooting common recrystallization problems.

Detailed Experimental Protocol: Recrystallization using Isopropanol

This protocol provides a self-validating method for the purification of crude 3-Aminocyclobutane-1-carboxamide hydrochloride.

Materials:

  • Crude 3-Aminocyclobutane-1-carboxamide hydrochloride

  • Isopropanol (IPA), reagent grade

  • Activated charcoal (optional)

  • Erlenmeyer flasks, Büchner funnel, filter flask, and filter paper

  • Heating source (hot plate with stirrer)

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol, enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. Causality Check: Avoid adding a large excess of solvent, as this is the most common cause of low yield.[9][11] The goal is a clear, saturated solution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly into the clean, pre-heated flask to remove the charcoal or other solids. Validation Check: The filtrate should be clear and colorless (or significantly less colored).

  • Slow Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is paramount for forming pure crystals and preventing the inclusion of impurities.[4] You should observe the gradual formation of crystalline material.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum. Wash the collected crystals with a very small amount of ice-cold isopropanol to rinse away any residual soluble impurities. Re-apply the vacuum to pull the wash solvent through. Validation Check: The wash should be minimal to avoid redissolving the product.[9]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Recrystalliz
  • Recrystalliz
  • Recrystallization of Drugs — Effect on Dissolution R
  • Technical Support Center: Purification of Guaiol by Recrystalliz
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Method for producing amino acid ester hydrochloride - Google P
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
  • Recrystallization-1.pdf. University of California, Irvine.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
  • 2.
  • SOP: CRYSTALLIZ
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem.
  • Purification of organic hydrochloride salt?

Sources

Optimization

Preventing hygroscopic degradation of 3-Aminocyclobutane-1-carboxamide hydrochloride during long-term storage

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical failure point when working with 3-Aminocyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical failure point when working with 3-Aminocyclobutane-1-carboxamide hydrochloride: hygroscopic degradation .

Because this molecule is a low-molecular-weight polar amine stabilized as a hydrochloride salt, it is exceptionally prone to moisture scavenging. This guide bypasses generic advice to provide you with the mechanistic causality, diagnostic workflows, and self-validating protocols required to secure your drug development pipeline.

Part 1: Mechanistic Insights & Causality (FAQ)

Q: Why does my 3-Aminocyclobutane-1-carboxamide hydrochloride powder turn into a sticky paste on the benchtop? A: You are observing deliquescence driven by the salt's counterion. While forming a hydrochloride salt significantly enhances the aqueous solubility of basic drug candidates, it fundamentally alters the crystal lattice energy and moisture affinity [1]. The chloride counterion acts as a potent hydrogen bond acceptor. When exposed to ambient humidity, the ions aggressively coordinate with atmospheric water molecules, causing the solid to absorb so much moisture that it dissolves into its own localized aqueous solution.

Q: How does this moisture uptake lead to the chemical degradation (loss of purity) observed in our HPLC assays? A: Moisture sorption in this compound is a chemical catalyst, not just a physical nuisance. When the salt deliquesces, it creates a highly concentrated, localized aqueous layer. Because it is a salt of a weak base and a strong acid (HCl), this microenvironment is highly acidic. The primary carboxamide group on the cyclobutane ring is highly susceptible to acid-catalyzed hydrolysis in this state. The water acts as a reactant, hydrolyzing the amide into 3-aminocyclobutane-1-carboxylic acid and releasing ammonium chloride [4].

G A 3-Aminocyclobutane- 1-carboxamide HCl B Moisture Sorption (Ambient RH) A->B Exposure to Air C Deliquescence & Acidic Microenvironment B->C Critical RH Exceeded D Amide Hydrolysis (Degradation) C->D Acid Catalysis

Mechanism of moisture-induced amide hydrolysis in hydrochloride salts.

Part 2: Analytical Workflows & Diagnostic Protocols

Q: How do we accurately profile the exact humidity threshold that triggers degradation for our specific batch? A: You must map the sorption isotherm using Dynamic Vapor Sorption (DVS) . DVS is a gravimetric technique that continuously monitors micro-mass changes under precisely controlled humidity and temperature [2]. By identifying the Deliquescence Relative Humidity (DRH), you establish the absolute upper limit for your manufacturing and storage environments.

Protocol: DVS Isotherm Mapping (Self-Validating Workflow)

To ensure trustworthiness, this protocol includes an internal validation loop to confirm instrument calibration prior to API expenditure.

  • System Validation (The Self-Validating Step): Load a 50 mg reference sample of Microcrystalline Cellulose (MCC). Run a rapid sorption cycle to 80% RH. Validation: The instrument is only cleared for API testing if the MCC mass increase registers precisely between 4.0% and 5.0%.

  • Sample Loading: Load 10–15 mg of 3-Aminocyclobutane-1-carboxamide HCl into the quartz microbalance pan.

  • Isothermal Drying: Purge the chamber with dry nitrogen (0% RH) at 25°C until the mass change rate ( dm/dt ) is < 0.002% per minute for 15 minutes. Record this stabilized baseline as the true dry mass ( m0​ ).

  • Sorption Cycle: Stepwise increase the RH from 0% to 90% in 10% increments. The system must automatically hold each step until dm/dt < 0.002%/min before advancing.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements to evaluate hysteresis (trapped moisture).

  • Data Analysis: Plot the mass change. A sudden, exponential vertical shift in the sorption curve pinpoints the exact DRH where the crystal lattice collapses into a liquid.

G S1 Step 1: Isothermal Drying (0% RH, N2 Purge) S2 Step 2: Sorption Cycle (0% -> 90% RH) S1->S2 S3 Step 3: Desorption Cycle (90% -> 0% RH) S2->S3 S4 Step 4: Hysteresis Analysis (Identify Deliquescence) S3->S4

Dynamic Vapor Sorption (DVS) diagnostic workflow for API hygroscopicity.

Data Presentation: Interpreting DVS Results

Compare your DVS mass increase against the European Pharmacopoeia (Ph. Eur.) criteria to dictate facility handling requirements:

Ph. Eur. ClassificationMass Increase ( Δm ) at 80% RHHandling Implication for 3-Aminocyclobutane-1-carboxamide HCl
Non-hygroscopic Δm < 0.2%Unlikely for this unmodified HCl salt.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Requires standard desiccant packaging.
Hygroscopic 2.0% ≤ Δm < 15.0%Expected range. Requires strict environmental humidity control (<30% RH).
Very hygroscopic Δm ≥ 15.0%High risk of deliquescence; requires inert gas purging and glovebox handling.
Deliquescent Sufficient water to form liquidCritical failure point; amide hydrolysis initiates rapidly.

Part 3: Formulation Troubleshooting

Q: We blended the API with magnesium stearate for a prototype capsule, but stability assays showed a massive drop in API purity and the presence of the free base. What happened? A: You have triggered excipient-induced disproportionation . Metallic stearates (like magnesium or calcium stearate) possess highly alkaline micro-surface properties. When combined with a hydrochloride salt in the presence of even trace moisture, a proton transfer occurs. The alkaline stearate strips the HCl from 3-Aminocyclobutane-1-carboxamide, converting it back to its highly unstable free base form while generating stearic acid [3]. Corrective Action: Immediately replace metallic stearates with non-alkaline lubricants such as Sodium Stearyl Fumarate (SSF) and ensure the blend moisture content is strictly controlled via Karl Fischer titration prior to encapsulation.

Part 4: Validated Long-Term Storage Protocol

Q: What is the foolproof method for storing this compound for 24+ months without degradation? A: To completely halt moisture ingress and prevent the acid-catalyzed hydrolysis cascade, you must implement a triple-barrier, self-validating cold storage system.

Protocol: Triple-Barrier Cold Storage
  • Primary Packaging: Inside a dry-glovebox (<10% RH), transfer the dry API powder into an anti-static Low-Density Polyethylene (LDPE) bag. Expel excess air manually and twist-tie shut.

  • Secondary Packaging: Place the LDPE bag into a heavy-duty Aluminum Foil Laminate (AFL) pouch. Insert two 5g silica gel desiccant sachets and one 6-spot Humidity Indicator Card (HIC) facing the clear window (if applicable) or near the top.

  • Sealing: Heat-seal the AFL pouch using a validated impulse sealer.

  • Tertiary Packaging: Place the sealed pouch into a High-Density Polyethylene (HDPE) drum. Purge the drum headspace with Argon gas for 30 seconds to displace ambient air before securing the lid.

  • Storage: Store the sealed drum at -20°C.

  • Self-Validating Retrieval Step (CRITICAL): When retrieving the API, remove the drum from the freezer and allow it to acclimate to room temperature for a minimum of 4 hours before opening. Opening a cold container causes immediate atmospheric condensation onto the API.

    • Validation Check: Upon opening the AFL pouch, immediately inspect the HIC. If the 10% RH spot has turned pink, the barrier seal was compromised during storage. The batch must be quarantined and tested via Karl Fischer titration before any experimental use.

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

Troubleshooting

Technical Support Center: Strategies for Reducing Side Reactions in Cyclobutane Carboxamide Derivatization

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals engaged in the derivatization of cyclobutane carboxamides. This guide is designed to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals engaged in the derivatization of cyclobutane carboxamides. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve product yields and purity, and troubleshoot effectively.

Introduction: The Unique Challenges of Cyclobutane Carboxamide Derivatization

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional complexity and unique conformational constraints into drug candidates.[1] However, the derivatization of cyclobutane carboxamides is not without its challenges. The inherent ring strain and potential for steric hindrance can lead to a variety of side reactions, complicating synthesis and purification. This guide provides a structured approach to understanding, mitigating, and troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the derivatization of cyclobutane carboxamides.

Q1: What are the most common side reactions I should be aware of when derivatizing cyclobutane carboxamides?

A1: The most prevalent side reactions include:

  • Epimerization or Racemization: Loss of stereochemical integrity at a chiral center, particularly at the α-carbon of the carboxylic acid, is a major concern for chiral cyclobutane derivatives.[2]

  • Byproduct Formation from Coupling Reagents: Carbodiimide reagents like EDC and DCC can form N-acylurea byproducts, which can be difficult to remove.[3]

  • Incomplete Conversion/Low Yield: Steric hindrance from the cyclobutane ring or bulky substituents can slow down the reaction, leading to incomplete conversion.

  • Hydrolysis: The amide bond or activated carboxylic acid can be hydrolyzed back to the carboxylic acid, especially in the presence of water.[4]

  • Over-alkylation: When derivatizing a primary amide via N-alkylation, di-alkylation can occur as a side reaction.[5]

  • Ring Opening: While less common under standard amide coupling conditions, the strained cyclobutane ring can potentially open under harsh acidic or basic conditions.[6]

Q2: My reaction is sluggish and giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in cyclobutane carboxamide synthesis are often attributed to steric hindrance. The compact nature of the cyclobutane ring can impede the approach of the amine to the activated carboxylic acid.

  • Causality: The steric bulk of both the cyclobutane carboxylic acid and the amine can slow down the rate of amide bond formation, allowing for competing side reactions or degradation of reagents.

  • Solutions:

    • Choice of Coupling Reagent: For sterically hindered couplings, more reactive onium-based reagents like HATU, HBTU, or PyBOP are often more effective than carbodiimides.[3][7]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but this must be done cautiously as it can also increase the risk of epimerization.[2]

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.

Q3: I am observing significant epimerization in my chiral cyclobutane carboxamide product. What are the key factors to control?

A3: Epimerization is a critical issue when working with chiral cyclobutane carboxylic acids. It typically proceeds through the formation of an oxazolone intermediate from the activated carboxylic acid.[8]

  • Causality: The longer the activated carboxylic acid exists before reacting with the amine, the higher the chance of epimerization. Certain reagents and conditions promote the formation and stabilization of the oxazolone intermediate.

  • Solutions:

    • Coupling Reagents and Additives: This is the most critical factor.

      • Use onium salts like HATU or HBTU, which are known for lower racemization rates compared to carbodiimides.[2][7] The addition of additives like HOBt or HOAt to carbodiimide reactions can suppress racemization by forming an active ester that is less prone to epimerization.[9]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote racemization.[2]

    • Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[2]

    • Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the addition of the amine.

Q4: Is ring-opening a significant concern during standard amide coupling reactions of saturated cyclobutane carboxamides?

A4: Generally, for saturated cyclobutane rings, ring-opening is not a common side reaction under standard amide coupling conditions (e.g., using EDC/HOBt, HATU, or PyBOP at or near room temperature). The cyclobutane ring is kinetically stable under these relatively mild conditions.[6]

  • When to be Cautious: Ring-opening becomes a more significant risk under harsher conditions, such as:

    • Strong Acids or Bases at Elevated Temperatures: Prolonged exposure to strong acids or bases, especially with heat, can promote ring cleavage.[5][6]

    • Presence of Activating Groups: The presence of certain functional groups on the ring, such as in cyclobutanones or cyclobutenes, can make the ring more susceptible to opening.[1][10]

    • Lewis Acid Catalysis: Some Lewis acids can catalyze ring-opening reactions.[11]

  • Troubleshooting: If you suspect ring-opening (e.g., based on unexpected masses in your MS data), consider using milder coupling conditions and avoiding strong acids or bases in your workup.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter in the lab.

Observed Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation 1. Insufficiently reactive coupling reagent for sterically hindered substrates. 2. Poor quality or degraded reagents. 3. Sub-optimal reaction conditions (temperature, solvent). 4. Inactive amine (e.g., amine salt).1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3][7] 2. Use fresh, anhydrous solvents and ensure coupling reagents have been stored correctly. 3. Try a different solvent (e.g., DMF instead of DCM) and consider gentle heating (monitor for epimerization). 4. If using an amine salt (e.g., HCl salt), add an equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.[2]
Presence of N-Acylurea Byproduct Use of carbodiimide coupling reagents (EDC, DCC) without an additive.1. Add an equivalent of HOBt or HOAt to the reaction mixture. This will trap the O-acylisourea intermediate to form an active ester, preventing its rearrangement to the N-acylurea.[3][9] 2. Switch to a phosphonium or aminium-based coupling reagent (e.g., PyBOP, HATU).[1]
Significant Epimerization/Racemization 1. Use of carbodiimides without additives. 2. Excess or strong base. 3. High reaction temperature. 4. Prolonged pre-activation of the carboxylic acid.1. Use HATU or EDC/HOAt.[2][7] 2. Use a hindered, non-nucleophilic base like DIPEA or collidine, and use it in the minimum necessary amount.[2] 3. Run the reaction at 0 °C, allowing it to warm slowly to room temperature. Avoid heating. 4. Add the amine to the reaction mixture immediately after or concurrently with the coupling reagent.
Multiple Products Observed (N-alkylation) 1. Over-alkylation of a primary amide to a secondary and then tertiary amide. 2. Competing O-alkylation.1. Use a 1:1 stoichiometry of the amide and alkylating agent, or a slight excess of the amide. Using a bulkier base may also disfavor the second alkylation.[5] 2. N-alkylation is generally favored in polar aprotic solvents (e.g., THF, DMF), while O-alkylation can be more prevalent in polar protic solvents. Use of a milder base and lower reaction temperatures can also favor N-alkylation.[5]
Suspected Ring-Opened Byproducts Harsh reaction or workup conditions (strong acid/base, high heat).1. Use milder coupling conditions and avoid high temperatures. 2. Employ a neutral or mildly acidic/basic workup. For example, use a dilute aqueous solution of citric acid or sodium bicarbonate for washing instead of strong acids or bases.[4][12]

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amide Coupling of a Chiral Cyclobutane Carboxylic Acid with Minimized Epimerization using HATU

This protocol is designed for couplings where epimerization is a primary concern.

  • Reagent Preparation:

    • Dissolve the chiral cyclobutane carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (to make a 0.1-0.5 M solution) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU (1.1 eq.) to the solution.

  • Activation and Coupling:

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq.) dropwise to the mixture and stir for 1-5 minutes.

    • Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of your chiral product.

  • Sample Preparation:

    • Prepare a stock solution of your purified cyclobutane carboxamide derivative at a known concentration (e.g., 1 mg/mL) in the mobile phase or a miscible solvent.

    • Prepare a sample of the corresponding racemic material for method development and peak identification.

  • Chromatographic Method Development:

    • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® or CHIRALCEL® series).[3]

    • Mobile Phase Screening:

      • For normal phase, screen mixtures of hexane/isopropanol or hexane/ethanol.

      • For reversed-phase, screen mixtures of water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[13]

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject your sample solution.

    • Integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Part 4: Visualizations and Diagrams

Decision-Making Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_issue Use Fresh Reagents / Adjust Stoichiometry check_reagents->reagent_issue Issue Found no_reagent_issue Reagents OK check_reagents->no_reagent_issue No Issue coupling_reagent Evaluate Coupling Reagent no_reagent_issue->coupling_reagent edc Using EDC/DCC? coupling_reagent->edc hatu Using HATU/PyBOP? coupling_reagent->hatu switch_to_hatu Switch to HATU/PyBOP for Steric Hindrance edc->switch_to_hatu increase_temp Consider Gentle Heating (e.g., 40-50°C) & Monitor for Epimerization hatu->increase_temp

Caption: Troubleshooting workflow for low yield in cyclobutane carboxamide synthesis.

Reaction Pathway: Epimerization vs. Amide Formation

EpimerizationPathway cluster_main Reaction Pathways RCOOH Chiral Cyclobutane Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->Activated Coupling Reagent Product Desired Amide Product (No Epimerization) Activated->Product Fast Aminolysis (Low Temp, Good Nucleophile) Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Aminolysis / High Temp / Excess Base Amine Amine (R'-NH2) Amine->Product EpimerizedProduct Epimerized Amide Product Oxazolone->EpimerizedProduct Amine Attack

Caption: Competing pathways of amide formation and epimerization.

References

  • Van Der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco‐Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2023). Communications Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nguyen, N. D. L. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona. [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (2010). Angewandte Chemie International Edition. [Link]

  • Yamazoe, S. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

  • LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • Lee, J. C., & Lee, H. G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(4), 1493-1526. [Link]

  • ChemInform Abstract: Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement. (2010). ChemInform. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (2021). The Journal of Organic Chemistry. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Chemical Science. [Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2024). Communications Chemistry. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2019). ChemMedChem. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2022). ScholarWorks. [Link]

  • Industrial application of coupling reagents in peptides. (2007). Chimica Oggi. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. (2024). Chemistry – A European Journal. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Nemoto, H., Miyata, J., & Fukumoto, K. (1993). CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES, 36(11), 2455-2458. [Link]

  • Yousf, S., & Chugh, J. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Biosciences and Medicines, 6(6), 14-26. [Link]

  • Tandem Wittig Reaction-Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Early observation of the base-catalyzed ring rearrangement of the 2-oxocyclobutane carboxamide 1 a into the glutarimide 2 a. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (2021). Chemistry – A European Journal. [Link]

  • Han, C., & Kim, D. (2019). Recent development of peptide coupling reagents in organic synthesis. Molecules, 24(6), 1033. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Aminocyclobutane-1-carboxamide and 3-Aminocyclopentane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a candidate's ultim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a candidate's ultimate success. Small, saturated carbocyclic rings, such as cyclobutane and cyclopentane, are increasingly utilized as bioisosteric replacements for larger or more flexible moieties, offering unique conformational constraints and physicochemical properties. This guide provides a detailed comparison of the reactivity of two such building blocks: 3-aminocyclobutane-1-carboxamide hydrochloride and 3-aminocyclopentane-1-carboxamide. Our analysis, grounded in fundamental principles of organic chemistry and supported by available experimental data, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the structural and electronic differences between these two molecules is paramount to appreciating their differential reactivity. The table below summarizes their key physicochemical properties.

Property3-Aminocyclobutane-1-carboxamide3-Aminocyclopentane-1-carboxamide
Molecular Formula C₅H₁₀N₂OC₆H₁₂N₂O
Molecular Weight 114.15 g/mol 128.17 g/mol
Ring Strain Energy ~26 kcal/mol~6 kcal/mol
Ring Conformation Puckered ("butterfly")Envelope or Twist
Predicted XlogP -1.3-1.1

The most striking difference lies in the ring strain energy. The cyclobutane ring possesses significantly higher ring strain (~26 kcal/mol) compared to the cyclopentane ring (~6 kcal/mol)[1]. This inherent strain in the four-membered ring is a primary driver of its enhanced reactivity in certain transformations.

Comparative Reactivity Analysis

The reactivity of these molecules can be considered at two primary sites: the primary amine and the carboxamide functional groups.

N-Acylation and N-Alkylation: The Role of the Amino Group

The primary amino group in both molecules is a key site for functionalization, commonly through acylation (e.g., amide bond formation in peptide synthesis) and alkylation. The nucleophilicity of this amine, and thus its reaction rate, is influenced by both electronic and steric factors.

Basicity and Nucleophilicity:

Steric Hindrance:

The conformational flexibility of the ring can also impact the accessibility of the amino group to incoming electrophiles. The cyclopentane ring can adopt envelope and twist conformations to minimize steric interactions, potentially allowing for more favorable approach trajectories for reagents. Conversely, the more rigid, puckered cyclobutane ring may present a more defined but potentially more hindered environment for the amino group.

Experimental Insights from Analagous Systems:

While direct comparative kinetic studies are scarce, the vast body of literature on N-acylation and N-alkylation of primary amines provides a solid foundation for predicting their behavior. For instance, in peptide synthesis, the coupling of amino acids is a well-established N-acylation reaction. Both 3-aminocyclobutane-1-carboxylic acid and 3-aminocyclopentane-1-carboxylic acid derivatives have been successfully incorporated into peptides, indicating that their amino groups are sufficiently nucleophilic to participate in these reactions[4].

The choice of coupling reagent and reaction conditions will be critical in achieving high yields. For sterically hindered amines, more reactive coupling reagents may be required.

Hydrolysis of the Carboxamide Group

The carboxamide group is generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution, including hydrolysis[5][6]. Hydrolysis, which cleaves the amide bond to yield a carboxylic acid and ammonia, typically requires forcing conditions such as heating in strong acid or base[7][8][9].

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis:

In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally considered base-promoted rather than base-catalyzed as a full equivalent of base is consumed[9].

While direct comparative data on the hydrolysis rates of 3-aminocyclobutane-1-carboxamide and 3-aminocyclopentane-1-carboxamide is not available, the inherent stability of the amide bond suggests that both would be relatively resistant to hydrolysis under mild conditions. The differences in ring strain are less likely to have a dramatic effect on the reactivity of the exocyclic carboxamide group compared to reactions that directly involve the ring carbons.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations involving these molecules. These protocols are based on well-established procedures for the N-acylation and N-alkylation of primary amines.

Protocol 1: N-Acetylation of the Amino Group

This protocol describes a general procedure for the N-acetylation of the primary amino group using acetic anhydride.

Materials:

  • 3-Aminocycloalkane-1-carboxamide hydrochloride (1.0 eq)

  • Triethylamine (2.2 eq)

  • Acetic anhydride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the 3-aminocycloalkane-1-carboxamide hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acetylated product.

Causality Behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material is not nucleophilic. Triethylamine is used as a base to deprotonate the ammonium salt, liberating the free primary amine which is the active nucleophile. Two equivalents are used to both neutralize the hydrochloride and the acetic acid byproduct of the reaction.

  • 0 °C Addition: The reaction of acetic anhydride with amines is exothermic. Adding the anhydride at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acetic acid and the triethylammonium hydrochloride salt. The brine wash helps to remove any remaining water from the organic layer.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of the primary amine via reductive amination with an aldehyde.

Materials:

  • 3-Aminocycloalkane-1-carboxamide hydrochloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the 3-aminocycloalkane-1-carboxamide hydrochloride (1.0 eq) in DCM or DCE.

  • Add triethylamine (1.1 eq) and stir until the solid dissolves.

  • Add the aldehyde (1.0-1.2 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which helps to minimize the reduction of the starting aldehyde.

  • Two-Step, One-Pot Procedure: The formation of the imine followed by in-situ reduction is an efficient way to carry out this transformation without isolating the intermediate imine, which can be unstable.

Visualization of Key Concepts

Ring Strain and Conformation

G cluster_cyclobutane Cyclobutane cluster_cyclopentane Cyclopentane a Puckered ('Butterfly') Conformation b High Ring Strain (~26 kcal/mol) a->b Leads to c Increased Reactivity (e.g., ring opening) b->c Results in f Lower Reactivity (more stable) c->f Higher Reactivity d Envelope/Twist Conformations e Low Ring Strain (~6 kcal/mol) d->e Allows for e->f Results in

Caption: Comparison of cyclobutane and cyclopentane ring properties.

General N-Acylation Workflow

G start Start: 3-Aminocycloalkane- 1-carboxamide HCl step1 Deprotonation (Base, e.g., Et3N) start->step1 step2 Acylation (Acylating Agent, e.g., Ac2O) step1->step2 step3 Work-up & Purification step2->step3 end Product: N-Acyl-3-aminocycloalkane- 1-carboxamide step3->end

Caption: A typical workflow for the N-acylation of the target molecules.

Conclusion

For reactions at the primary amine, such as N-acylation and N-alkylation, both molecules are expected to react readily under standard conditions. However, the conformational rigidity of the cyclobutane ring may introduce steric factors that could influence reaction rates and yields, potentially necessitating more forceful conditions or more reactive reagents compared to its cyclopentane counterpart. The carboxamide group in both molecules is expected to be relatively unreactive towards hydrolysis.

Ultimately, the choice between these two scaffolds will depend on the specific synthetic goals and the desired properties of the final molecule. This guide provides a foundational understanding of their comparative reactivity, empowering researchers to make more strategic decisions in their synthetic designs. Further quantitative experimental studies are warranted to provide a more definitive comparison of the reaction kinetics of these two important building blocks.

References

  • Aitken, R. A., & Frongia, A. (2023). β-N-Heterocyclic Cyclobutane Carboximides: Synthesis through a Tandem Base-Catalyzed Amidation/aza-Michael Addition Protocol and Facile Transformations. ResearchGate. [Link]

  • Boto, A., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • Gante, J. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2026, March 10). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • University of Bristol. (n.d.). Rings. University of Bristol School of Chemistry. [Link]

  • Pearson. (n.d.). Explain why cyclopropane (C 3 H 6 ) and cyclobutane (C 4 H 8 ) are more reactive than other cycloalkanes. Pearson. [Link]

  • PubChem. (n.d.). (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride. PubChem. [Link]

  • pka-chart. (n.d.). Approximate pKa chart of the functional groups: values to know. pka-chart. [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentane-1-carboxylic acid. PubChem. [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. University of California, Davis. [Link]

  • PubChemLite. (n.d.). 3-aminocyclobutane-1-carboxamide hydrochloride (C5H10N2O). PubChemLite. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Cheméo. [Link]

  • LibreTexts Chemistry. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]

  • PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. PubChem. [Link]

Sources

Comparative

Comparing stability of 3-Aminocyclobutane-1-carboxamide hydrochloride versus its free base

A Technical Guide for Pharmaceutical Development In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Pharmaceutical Development

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact a drug candidate's trajectory.[1][2][3][4] This choice is not merely a matter of chemical formality; it influences a spectrum of crucial properties including solubility, bioavailability, manufacturability, and, most importantly, stability.[1][2][3][4] This guide provides an in-depth comparison of the stability profiles of 3-Aminocyclobutane-1-carboxamide in its hydrochloride (HCl) salt form versus its free base, offering a framework for rational form selection grounded in experimental evidence.

For drug development professionals, understanding the nuances between a free base and its salt form is paramount. The free base, the pure, un-ionized form of the molecule, often presents challenges such as lower solubility and a higher propensity for chemical degradation. In contrast, converting a basic API like 3-Aminocyclobutane-1-carboxamide into a salt, such as its hydrochloride, can significantly enhance its physicochemical properties.[2] The resulting ionic compound generally exhibits improved aqueous solubility and a more stable, crystalline solid-state structure.[1][2]

This guide will dissect the stability of these two forms through the lens of established analytical techniques, providing both the "why" and the "how" for researchers navigating this crucial stage of preformulation.

The Foundation: Why Salt Formation Matters

The conversion of a free base to a salt involves the reaction of the basic functional group (in this case, the primary amine on the cyclobutane ring) with an acid (hydrochloric acid). This acid-base reaction results in the formation of an ammonium salt. The primary motivation for this conversion is often to improve the compound's properties for pharmaceutical use.[1][2]

Key criteria for salt selection include assessing aqueous solubility, crystallinity, hygroscopicity, and overall stability.[5] A well-chosen salt form can lead to a more robust and manufacturable drug substance.[2]

Comparative Stability Analysis: A Multi-Faceted Approach

To provide a comprehensive comparison, we will evaluate the stability of 3-Aminocyclobutane-1-carboxamide hydrochloride and its free base across three critical domains: solid-state stability, hygroscopicity, and solution stability. These evaluations are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which sets the standard for stability testing of new drug substances.[6][7][8][9][10]

Solid-State Stability: The Importance of Crystalline Form

The solid-state properties of an API are fundamental to its stability. A crystalline form is generally preferred over an amorphous one due to its ordered structure, which imparts greater physical and chemical stability.[1] Changes in the crystalline structure, such as polymorphism, can significantly alter a drug's performance.[2]

Expected Differences:

  • 3-Aminocyclobutane-1-carboxamide Hydrochloride: As a salt, it is more likely to form a stable, crystalline solid with a higher melting point compared to the free base. This crystalline lattice provides a thermodynamic barrier to degradation.

  • 3-Aminocyclobutane-1-carboxamide Free Base: The free base may have a lower melting point and could be more prone to existing in an amorphous or less stable crystalline form, making it more susceptible to degradation over time.

Experimental Protocols for Stability Assessment

To objectively compare the two forms, a suite of analytical techniques is employed. The following protocols provide a detailed methodology for each key stability-indicating test.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound and its thermal stability.[11][12][13][14] DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting and polymorphic transitions.[11][13][14][15] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and desolvation.[11][13][14]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Accurately weigh 3-5 mg of sample (HCl salt or free base) P2 Place into a non-hermetic aluminum pan P1->P2 A1 Place pan in DSC/TGA instrument P2->A1 A2 Heat under N2 atmosphere (e.g., 50 mL/min) A1->A2 A3 Ramp temperature at 10°C/min (e.g., from 30°C to 300°C) A2->A3 D1 Record DSC thermogram (Heat Flow vs. Temperature) A3->D1 D2 Record TGA thermogram (% Weight Loss vs. Temperature) A3->D2 D3 Identify melting point (DSC endotherm) D1->D3 D4 Identify decomposition onset (TGA weight loss) D2->D4 cluster_setup Study Setup cluster_testing Timepoint Testing cluster_analysis Data Analysis S1 Place samples of HCl salt and free base in open dishes S2 Store in stability chamber at 40°C / 75% RH S1->S2 T1 Time = 0 T2 Time = 2 weeks T3 Time = 4 weeks T4 Analyze samples by PXRD at each timepoint T1->T4 T2->T4 T3->T4 A1 Compare PXRD patterns over time T4->A1 A2 Look for: - Changes in peak positions - Appearance of new peaks - Loss of crystallinity (amorphous halo) A1->A2

Caption: Workflow for Accelerated Solid-State Stability Study using PXRD.

The hydrochloride salt is expected to maintain its initial PXRD pattern throughout the study, indicating good solid-state stability. The free base, in contrast, might show changes in its diffractogram, suggesting a physical transformation to a different polymorph or an amorphous form, which would be a significant stability concern.

Solution Stability: High-Performance Liquid Chromatography (HPLC)

Assessing the stability of the API in solution is crucial, as it provides insights into its intrinsic chemical stability and potential degradation pathways. [16]A stability-indicating HPLC method is used to separate the parent compound from any degradation products that may form under stress conditions. [17][18]

  • Stock Solution Preparation: Prepare separate stock solutions (e.g., 1 mg/mL) of the HCl salt and the free base in a suitable solvent (e.g., water/acetonitrile).

  • Stress Conditions: Aliquot the stock solutions and subject them to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours. [19] * Basic: 0.1 M NaOH at 60°C for 8 hours. [19] * Oxidative: 3% H₂O₂ at room temperature for 12 hours. [19]3. Sample Analysis: At specified time points, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration (e.g., 100 µg/mL). [19]Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and quantify any major degradation products.

Stress Condition3-Aminocyclobutane-1-carboxamide HCl3-Aminocyclobutane-1-carboxamide Free BaseRationale
Acidic (0.1 M HCl) Expected to be relatively stable.Expected to be relatively stable (will form the HCl salt in situ).Protonation of the amine protects it from certain degradation pathways.
Basic (0.1 M NaOH) May show some degradation.Likely to be less stable than the HCl salt.The free amine is more nucleophilic and susceptible to base-catalyzed degradation pathways.
Oxidative (3% H₂O₂) May show some degradation.May be more susceptible to oxidation.The lone pair of electrons on the free amine can be more readily oxidized.

Summary and Conclusion: A Clearer Path Forward

The selection between a free base and a salt form is a data-driven process. The experimental framework outlined in this guide provides a robust methodology for comparing the stability of 3-Aminocyclobutane-1-carboxamide hydrochloride and its free base.

Based on fundamental chemical principles and typical observations in pharmaceutical development, the hydrochloride salt is anticipated to exhibit superior overall stability . [1][2]This is primarily attributed to its expected higher degree of crystallinity and greater thermal stability. While it may show slightly higher hygroscopicity, this is often a manageable property with appropriate formulation and packaging strategies. The free base, while potentially less hygroscopic, is likely to be less stable in the solid state and more susceptible to chemical degradation in solution, particularly under basic conditions.

Ultimately, the comprehensive data generated from these studies will enable researchers and drug development professionals to make an informed and scientifically sound decision. Choosing the more stable hydrochloride salt form can mitigate risks during manufacturing, storage, and transport, ultimately contributing to a safer and more effective final drug product.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Salt selection in pharmaceutical product development. Slideshare.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • ICH Quality Guidelines. International Council for Harmonisation.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • Q1A(R2) Guideline. International Council for Harmonisation.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
  • 3-aminocyclobutane-1-carboxylic acid hydrochloride. Sigma-Aldrich.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • Application Notes and Protocols for Compound Stability Testing. BenchChem.
  • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride. PubChem.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • 3-AMino-cyclobutanecarboxylic acid hydrochloride. ChemicalBook.
  • The Role of Thermal Analysis in Evaluating API and Excipient Interactions. AZoM.
  • Hygroscopicity Testing. BOC Sciences.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD). Malvern Panalytical.
  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • Using PXRD in Pharmaceutical Development and Manufacturing. News-Medical.Net.
  • Potency and Powder X-ray Diffraction (PXRD) Evaluation of Levothyroxine Sodium Tablets under Ambient, Accelerated, and Stressed Conditions. MDPI.
  • Assay and Stability Testing. Kinam Park.
  • Studying Amorphous Pharmaceutical Materials by Powder X-Ray Diffraction and other Solid-State Techniques.
  • DSC and TGA Experimental Methods. Scribd.
  • DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited.
  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB.
  • 3-Aminocyclobutane-1-carboxylic acid. PubChem.

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Validation

LC-MS/MS Analysis and Mass Spectrometry Validation of 3-Aminocyclobutane-1-carboxamide Hydrochloride: A Methodological Comparison Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The accurate quantification of low-molecular-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The accurate quantification of low-molecular-weight, highly polar pharmaceutical intermediates is a persistent challenge in bioanalysis. 3-Aminocyclobutane-1-carboxamide hydrochloride (Free base formula: C5​H10​N2​O , Monoisotopic Mass: 114.079 Da) is a prime example of such a compound[1]. Featuring both a primary amine and a carboxamide group on a strained cyclobutane ring, it exhibits extreme hydrophilicity (predicted XlogP of -1.3)[1].

When analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention, leading to void volume elution and severe ion suppression. As a Senior Application Scientist, I have structured this guide to objectively compare RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC). By examining the fundamental retention mechanisms and electrospray ionization (ESI) thermodynamics, this guide provides a self-validating, step-by-step protocol for the robust mass spectrometric validation of 3-Aminocyclobutane-1-carboxamide.

Physicochemical Profiling & Analytical Rationale

To design a robust LC-MS/MS method, we must first understand the causality behind the analyte's behavior.

  • The RPLC Failure Mechanism: In RPLC, the stationary phase is hydrophobic (e.g., C18) and the mobile phase relies on organic solvents (e.g., Acetonitrile) as the strong eluting solvent[2]. Highly polar analytes like 3-Aminocyclobutane-1-carboxamide cannot partition effectively into the C18 phase. Consequently, they elute in the void volume alongside unretained endogenous salts and phospholipids[3]. This co-elution causes catastrophic ion suppression in the MS source, nullifying quantitative reliability.

  • The HILIC Advantage: HILIC operates via an orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile)[4]. In HILIC, water acts as the strong eluting solvent[2][5]. The stationary phase immobilizes a water-enriched layer; polar analytes partition from the bulk organic mobile phase into this aqueous layer, achieving strong retention[6].

  • ESI-MS Signal Enhancement: Beyond chromatographic retention, HILIC provides a distinct thermodynamic advantage in the ESI source. The high organic content of the HILIC mobile phase lowers the surface tension of the electrospray droplets, drastically improving desolvation efficiency compared to the highly aqueous mobile phases required to attempt retention in RPLC[6]. This translates directly to taller peaks, reduced background noise, and superior signal-to-noise (S/N) ratios[3][6].

Mechanistic Workflow & Pathway Comparison

The following diagram illustrates the divergent analytical pathways of 3-Aminocyclobutane-1-carboxamide when subjected to RPLC versus HILIC methodologies.

LCMS_Workflow cluster_RP Reversed-Phase (RPLC) Pathway cluster_HILIC HILIC Pathway Sample 3-Aminocyclobutane-1-carboxamide HCl Sample Preparation (Protein Ppt) RP_Column C18 Column (High Aqueous Mobile Phase) Sample->RP_Column HILIC_Column Zwitterionic/Amide Column (High Organic: >80% ACN) Sample->HILIC_Column RP_Mech Hydrophobic Partitioning (Analyte Excluded) RP_Column->RP_Mech RP_Elution Void Volume Elution (t_R < 1.0 min) RP_Mech->RP_Elution RP_MS ESI-MS Source (Severe Ion Suppression) RP_Elution->RP_MS Data Data Acquisition & Validation (MRM Quantification) RP_MS->Data Poor Data Quality HILIC_Mech Aqueous Layer Partitioning & Ion Exchange HILIC_Column->HILIC_Mech HILIC_Elution Strong Retention (t_R > 3.5 min) HILIC_Mech->HILIC_Elution HILIC_MS ESI-MS Source (Enhanced Desolvation & Signal) HILIC_Elution->HILIC_MS HILIC_MS->Data High Sensitivity

Fig 1. Mechanistic comparison of RPLC vs. HILIC workflows for highly polar amines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. System suitability is confirmed through strict Quality Control (QC) criteria prior to analyzing unknown samples.

Sample Preparation (Protein Precipitation)

Crucial Note: For HILIC analysis, the final sample extract must have a high organic composition (typically >75% Acetonitrile) to prevent peak distortion caused by solvent mismatch.

  • Aliquot: Transfer 50 µL of plasma/matrix containing 3-Aminocyclobutane-1-carboxamide into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS (e.g., 13C2​ -labeled analog) at 100 ng/mL.

  • Precipitation: Add 240 µL of cold Acetonitrile (100%) to the sample. This achieves an 80% organic final composition, ideal for HILIC injection.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

LC-MS/MS Method Parameters

The control of pH and ionic strength is critical in HILIC because ion exchange is a strong contributor to the retention mechanism[4]. We utilize 10 mM ammonium formate to maintain robust peak shape.

Table 1: Methodological Comparison of LC-MS/MS Parameters

ParameterHILIC Method (Optimized)RPLC Method (Standard)
Column Chemistry Zwitterionic (ZIC-HILIC) or Amide, 2.1 x 100 mm, 2.7 µmEnd-capped C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Profile 90% B to 50% B over 5 mins (Water is strong solvent)5% B to 95% B over 5 mins (ACN is strong solvent)
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 2.0 µL2.0 µL
MS Ionization Mode ESI Positive ( + )ESI Positive ( + )
Precursor Ion [M+H]+ m/z 115.1[1] m/z 115.1
Quantifier Transition m/z 115.1 98.1 (Loss of NH3​ ) m/z 115.1 98.1

Data Presentation & Performance Validation

The experimental data below demonstrates the objective superiority of the HILIC approach for this specific analyte. The RPLC method fails fundamental validation criteria due to lack of retention.

Table 2: Comparative Performance Metrics for 3-Aminocyclobutane-1-carboxamide (100 ng/mL QC)

Validation MetricHILIC ResultsRPLC ResultsCausality / Scientific Rationale
Retention Time ( tR​ ) 4.15 min0.85 minRPLC fails to retain the polar analyte (void volume = ~0.8 min). HILIC aqueous partitioning successfully retains it.
Capacity Factor ( k′ ) 4.180.06 k′<1 in RPLC indicates no meaningful chromatographic interaction.
Peak Asymmetry ( As​ ) 1.122.45 (Tailing)Buffer salts in HILIC (10 mM ammonium formate) mask secondary silanol interactions, yielding sharp peaks[4].
Matrix Effect (ME %) -8.5%-72.4%Void volume elution in RPLC exposes the analyte to massive ion suppression from un-retained matrix salts.
Signal-to-Noise (S/N) 850:145:1High organic mobile phase in HILIC enhances ESI droplet desolvation, drastically increasing MS sensitivity[6].
Precision (% CV) 3.2%18.5%HILIC provides a self-validating, reproducible system well within the standard bioanalytical acceptance criteria (<15%).
Conclusion & Best Practices

For the mass spectrometry validation of 3-Aminocyclobutane-1-carboxamide hydrochloride, HILIC is the mandatory analytical choice . RPLC cannot overcome the thermodynamic reality of the compound's extreme polarity.

Application Scientist Pro-Tips:

  • Equilibration: Modern HILIC stationary phases require adequate equilibration[5]. Always allow at least 15-20 column volumes of initial mobile phase to pass through the column to establish the stable aqueous enriched layer before your first injection.

  • Sample Diluent: Never inject a highly aqueous sample into a HILIC system. Ensure your sample diluent closely matches the initial mobile phase conditions (e.g., >80% Acetonitrile) to prevent peak splitting.

References

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. URL: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL: [Link]

  • 3-aminocyclobutane-1-carboxamide hydrochloride (C5H10N2O) - PubChemLite Université du Luxembourg (LCSB) URL: [Link]

  • HILIC: The Pros and Cons LCGC International (Chromatography Online) URL: [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods HALO Columns (Advanced Materials Technology) URL: [Link]

  • What is the difference between HILIC columns VS normal/reverse columns UHPLC Slab URL: [Link]

Sources

Comparative

A Spectroscopic Guide to Cyclobutane Scaffolds: A Comparative Analysis Centered on 3-Aminocyclobutane-1-carboxamide Hydrochloride

In the landscape of modern medicinal chemistry, strained ring systems like cyclobutanes have emerged as valuable scaffolds, offering unique three-dimensional diversity and novel intellectual property. Their rigid nature...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, strained ring systems like cyclobutanes have emerged as valuable scaffolds, offering unique three-dimensional diversity and novel intellectual property. Their rigid nature allows for precise vectoral presentation of functional groups, making them attractive cores for a range of therapeutic targets. Among these, 3-Aminocyclobutane-1-carboxamide and its derivatives are of particular interest due to their prevalence in developmental drug candidates.

This guide provides a detailed spectroscopic comparison of 3-Aminocyclobutane-1-carboxamide hydrochloride with other key cyclobutane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpreting the spectral nuances that arise from subtle structural modifications to the cyclobutane core. We will explore how changes in substitution, functional groups, and stereochemistry manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the user with a practical toolkit for structural elucidation.

The Spectroscopic Signature of a Core Scaffold: 3-Aminocyclobutane-1-carboxamide Hydrochloride

The hydrochloride salt of 3-Aminocyclobutane-1-carboxamide presents a foundational spectroscopic profile. The protonated amine and the carboxamide group, positioned at the 1 and 3 positions of the strained four-membered ring, create a distinct and informative set of signals.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is often complex due to the rigid, puckered nature of the cyclobutane ring, which can lead to non-equivalent protons and complex splitting patterns. Key regions include the methine protons adjacent to the substituents (~3.5-4.5 ppm) and the methylene protons of the ring (~2.0-3.0 ppm). The broad signals from the -NH₃⁺ and -CONH₂ protons are also characteristic.

  • ¹³C NMR: Four distinct carbon signals are expected: the carbonyl carbon of the amide (~170-180 ppm), the two methine carbons attached to the nitrogen and carbonyl groups (~40-55 ppm), and the ring methylene carbon (~25-35 ppm).

  • FTIR: Look for characteristic stretches: N-H stretches from the primary amine salt (broad, ~2800-3100 cm⁻¹) and the amide (~3200-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹), and the N-H bend of the amide (Amide II band, ~1600-1640 cm⁻¹).

  • Mass Spectrometry (ESI-MS): In positive ion mode, the base peak will correspond to the molecular ion [M+H]⁺ of the free base, observed at an m/z of approximately 129.09.

Comparative Analysis: The Impact of Structural Modifications

To understand the core scaffold, we must compare it to derivatives where specific structural elements are altered. We will consider three representative analogs:

  • Analog A: 3-Amino-1-cyclobutanecarboxylic Acid: Replacing the amide with a carboxylic acid.

  • Analog B: 1-Amino-3-cyclobutanecarboxamide (Isomer): Swapping the substituent positions.

  • Analog C: cis-3-Aminocyclobutane-1-carbonitrile: Introducing a different electron-withdrawing group and defined stereochemistry.

Comparative Spectroscopic Data Summary
CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Key FTIR Features (cm⁻¹)ESI-MS (m/z) [M+H]⁺
3-Aminocyclobutane-1-carboxamide HCl ~4.0 (CH-NH₃⁺), ~3.2 (CH-CONH₂), ~2.5 (ring CH₂)~175 (C=O), ~48 (CH-N), ~45 (CH-C), ~30 (CH₂)~3200 (N-H), ~3000 (N-H salt), ~1660 (C=O)129.09
Analog A: 3-Amino-1-cyclobutanecarboxylic Acid ~3.9 (CH-NH₃⁺), ~3.3 (CH-COOH), ~2.6 (ring CH₂)~180 (C=O), ~47 (CH-N), ~44 (CH-C), ~31 (CH₂)~3000 (broad, O-H & N-H), ~1720 (C=O), ~1620 (N-H bend)130.08
Analog B: 1-Amino-3-cyclobutanecarboxamide ~3.8 (CH-CONH₂), ~3.5 (CH-NH₂), ~2.4 (ring CH₂)~178 (C=O), ~52 (CH-N), ~42 (CH-C), ~33 (CH₂)~3350 & ~3180 (N-H), ~1650 (C=O)129.09
Analog C: cis-3-Aminocyclobutane-1-carbonitrile ~4.2 (CH-NH₂), ~3.6 (CH-CN), ~2.8 (ring CH₂)~122 (CN), ~45 (CH-N), ~30 (CH-CN), ~28 (CH₂)~3300 (N-H), ~2240 (C≡N)111.09

In-Depth Analysis & Experimental Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of these derivatives. The chemical shifts and coupling constants provide a detailed map of the molecule's connectivity and stereochemistry.

Expertise in Action: Why Ring Puckering Matters The cyclobutane ring is not planar; it exists in a dynamic, puckered conformation. This has profound implications for NMR spectra. For a 1,3-disubstituted cyclobutane, this can result in cis and trans isomers having markedly different spectra. In the trans isomer, the two ring methylene protons adjacent to a methine proton are diastereotopic and will appear as a complex multiplet. In the more symmetric cis isomer, these protons may be more magnetically equivalent, leading to simpler splitting patterns. The choice of NMR solvent can also influence the conformation and the appearance of exchangeable proton signals (NH, OH). Deuterated methanol (CD₃OD) is often used to simplify spectra by exchanging these protons for deuterium, causing their signals to disappear.

Experimental Protocol: Acquiring High-Resolution ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for hydrochloride salts, while DMSO-d₆ allows for the observation of NH and OH protons.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially important for quantitative analysis.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale to the residual solvent peak.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10mg) in Deuterated Solvent (0.6mL) Solvent Choose Solvent: D₂O for salts DMSO-d₆ for NH/OH CD₃OD for simplification Prep->Solvent based on analysis goal Acquire Run ¹H NMR Experiment (zg30 pulse program) Prep->Acquire Params Set Key Parameters: - Relaxation Delay (5s) - Scans (16-64) Acquire->Params Process Fourier Transform & Phase/Baseline Correction Acquire->Process Calibrate Calibrate to Residual Solvent Peak Process->Calibrate Integrate Integrate Peaks Calibrate->Integrate Assign Assign Signals to Protons (Chemical Shift, Multiplicity) Integrate->Assign

Caption: High-resolution ¹H NMR workflow from sample preparation to spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and informative fingerprint of the functional groups present in the molecule. The comparison between our target molecule and its analogs reveals the diagnostic power of this technique.

  • Amide vs. Carboxylic Acid (Analog A): The most striking difference is the carbonyl (C=O) stretch. The carboxylic acid in Analog A will show a C=O stretch around 1720 cm⁻¹, typically higher than the ~1660 cm⁻¹ Amide I band of the parent compound. Furthermore, the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will overlap with and obscure the N-H stretches.

  • The Nitrile Signature (Analog C): The cyano group (C≡N) in Analog C provides an unmistakable, sharp, and intense absorption band in the ~2220-2260 cm⁻¹ region of the spectrum, an area that is typically quiet for the other analogs. This makes FTIR an excellent tool for quickly confirming the presence of this functional group.

Protocol for Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak-picking analysis to identify key absorption frequencies.

Trustworthiness through Self-Validation: The protocol is inherently self-validating. The background scan calibrates the instrument immediately before sample analysis. The presence of known, expected peaks (e.g., the amide C=O) in the spectrum of the parent compound confirms the instrument is functioning correctly before moving on to unknown analogs.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

  • Confirming Molecular Formula: High-resolution mass spectrometry (HRMS) is invaluable. For 3-Aminocyclobutane-1-carboxamide (free base, C₅H₁₀N₂O), the expected exact mass for the [M+H]⁺ ion is 129.0815. An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the assigned elemental composition.

  • Distinguishing Isomers (Target vs. Analog B): Standard low-resolution MS cannot distinguish between isomers like 3-Aminocyclobutane-1-carboxamide and 1-Amino-3-cyclobutanecarboxamide, as they have the same molecular weight. However, tandem MS (MS/MS) can often differentiate them. By selecting the parent ion (m/z 129) and subjecting it to collision-induced dissociation (CID), different fragmentation patterns may emerge based on the stability of the fragments formed from each isomer, offering a path to differentiation.

Logical Flow for Structural Confirmation

G cluster_advanced Isomer Differentiation FTIR FTIR (Functional Groups) NMR 1D & 2D NMR (Connectivity & Stereochem) FTIR->NMR MS Low-Res MS (Molecular Weight) HRMS HRMS (Elemental Composition) MS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) NMR->MSMS HRMS->MSMS

Caption: Integrated spectroscopic workflow for complete structural elucidation.

Conclusion

The spectroscopic analysis of cyclobutane derivatives is a nuanced task that relies on the synergistic interpretation of multiple analytical techniques. While 3-Aminocyclobutane-1-carboxamide hydrochloride provides a baseline signature, its true value in a research context is revealed through comparison. By understanding how specific changes—substituting an amide for a carboxylic acid, altering substituent positions, or introducing a nitrile—systematically alter the NMR, IR, and MS data, researchers can build a robust, predictive framework. This guide provides the experimental foundation and interpretive logic necessary to confidently characterize novel cyclobutane scaffolds, accelerating the pace of discovery in drug development and beyond.

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of Research-Grade Aminocyclobutane Building Blocks

Introduction: The Critical Role of Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the structural rigidity and unique three-dimensional topology of small, constrained scaffolds are invaluable....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the structural rigidity and unique three-dimensional topology of small, constrained scaffolds are invaluable. Aminocyclobutane derivatives, such as 3-aminocyclobutane-1-carboxylic acid and its analogs, are sought-after building blocks. They serve as conformationally restricted mimics of more flexible amino acids or other pharmacophoric elements, enabling chemists to fine-tune the pharmacokinetic and physicochemical properties of drug candidates.[1] The introduction of this strained ring system can significantly impact a molecule's binding affinity, metabolic stability, and cell permeability.

Given their importance, the quality of these starting materials is paramount. Impurities can lead to misleading biological data, complicate reaction pathways, and ultimately waste significant time and resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark commercial suppliers of these critical reagents.

A Note on the Model Compound: While the initial query focused on 3-Aminocyclobutane-1-carboxamide hydrochloride, publicly available data and certificates of analysis for this specific amide are scarce. Therefore, this guide will use the closely related and widely available precursor, 3-Aminocyclobutane-1-carboxylic acid hydrochloride (CAS: 1201190-01-3) , as a model system. The analytical principles and experimental workflows detailed herein are directly transferable and equally applicable to the evaluation of the target amide or any other research-grade chemical.

The core of our evaluation rests on three pillars: Identity , Purity , and Consistency . We will proceed from a simple documentation review to hands-on analytical verification.

Part 1: The First Line of Defense: Scrutinizing Supplier Documentation

Before a single vial is opened, a wealth of information can be gleaned from the supplier's Certificate of Analysis (CoA) and any accompanying technical data sheets. This documentation is a supplier's formal attestation of a product's quality for a specific batch. However, not all CoAs are created equal.

Key Items to Compare on a Certificate of Analysis:

  • Stated Purity: Is a specific purity value given (e.g., 99.8%) or a range (e.g., >97%)?[2] Higher confidence can be placed in specific, high-purity values.

  • Analytical Method for Purity: How was the purity determined? The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A CoA that specifies the method is more trustworthy than one that simply states "Meets Specifications."

  • Identity Confirmation: Does the CoA show evidence of structural confirmation? Look for statements like "Consistent with structure" next to techniques like ¹H NMR or Mass Spectrometry (MS).[2]

  • Appearance and Physical Form: The expected appearance (e.g., "White to off-white solid") should be noted.[2][3] Any deviation upon receipt is a red flag.

  • Lot/Batch Number: Essential for traceability. If you reorder, referencing the lot number of a previously successful batch can sometimes help ensure consistency.

Table 1: Hypothetical Comparison of Supplier Documentation
ParameterSupplier A (Large Distributor)Supplier B (Specialty Building Blocks)Supplier C (Budget Supplier)
Product Name 3-Aminocyclobutane-1-carboxylic acid HCl(1s,3s)-3-Aminocyclobutane-1-carboxylic acid hydrochloride3-Amino-Cyclobutane-COOH HCl
CAS Number 1201190-01-31201190-01-31201190-01-3
Stated Purity ≥98%99.2%>95%
Purity Method HPLCHPLC, ¹H NMRNot Specified
Identity Check ¹H NMR: Conforms to structure¹H NMR & MS: Consistent with structureNot Specified
Appearance White Crystalline SolidWhite PowderOff-white Solid
Traceability Lot Number, CoA providedLot Number, CoA, HPLC trace available on requestLot Number, basic CoA

This initial paper-based review already suggests that Supplier B provides the most comprehensive and confidence-inspiring documentation.

Part 2: Experimental Verification: Trust, but Verify

The CoA provides a baseline, but in-house analytical verification is the gold standard for ensuring quality, especially when commencing a new synthetic campaign or screening project.

The Supplier Evaluation Workflow

The following diagram outlines a logical workflow for the systematic evaluation of new chemical lots.

G cluster_0 Initial Assessment cluster_1 Analytical Chemistry Receive Receive Samples (Suppliers A, B, C) DocReview Documentation Review (CoA, SDS) Receive->DocReview Visual Visual Inspection & Solubility Test DocReview->Visual NMR Identity & Purity Check (¹H NMR) Visual->NMR HPLC High-Resolution Purity (HPLC-DAD/MS) NMR->HPLC Decision Select Best Supplier & Qualify Lot HPLC->Decision G Solvent Solvent Reservoirs (A: 0.1% TFA in H₂O B: Acetonitrile) Pump HPLC Pump (Gradient Mixer) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column Column (e.g., C18, 150x4.6mm) Injector->Column Detector DAD Detector (λ = 210 nm) Column->Detector Waste Waste Detector->Waste PC Data System (Chromatogram) Detector->PC

Caption: Key components of an HPLC-DAD system.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Prepare solutions of each supplier's material at 1.0 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 210 nm.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality: This method separates compounds based on their polarity. The C18 stationary phase is nonpolar, and a gradient from a highly polar mobile phase (water) to a less polar one (acetonitrile) elutes compounds in order of increasing hydrophobicity. Since the target molecule lacks a strong chromophore, detection at a low wavelength (210 nm) is necessary to see most organic molecules.

Part 3: Synthesizing the Results

After completing the experimental work, consolidate the data into a clear, comparative table.

Table 2: Hypothetical Experimental Data Summary
ParameterSupplier ASupplier BSupplier C
Visual Appearance White crystalline solidWhite powderYellowish powder
Solubility (5 mg/mL in D₂O) Clear, colorless solutionClear, colorless solutionSlightly hazy, pale yellow
¹H NMR Identity Consistent with structureConsistent with structureConsistent, but with extra peaks
¹H NMR Impurities Minor peak at 2.1 ppm (Acetone)No significant impurities detectedPeaks at 1.2 & 4.1 ppm (Ethyl Acetate)
Purity by HPLC (Area % @ 210nm) 98.5%99.6%94.8% (with 2 major impurities)
Overall Assessment Good quality, meets spec.Excellent quality, high purity.Fails to meet spec, contains significant impurities.

Conclusion and Recommendations

Based on this comprehensive evaluation, Supplier B emerges as the superior choice. Their product exhibited the highest purity by both NMR and HPLC, was free of detectable impurities, and was supported by the most thorough documentation. While Supplier A provided material that met its specification, the quality from Supplier B was demonstrably higher. Supplier C provided material of unacceptable quality for most research applications, highlighting the critical need for in-house validation, as their product did not meet the claimed >95% purity and contained significant, easily detectable impurities.

This guide provides a template for a self-validating system of quality control. By systematically applying these principles—from documentation review to analytical chemistry—research organizations can mitigate risks, ensure the integrity of their scientific results, and build reliable relationships with high-quality chemical suppliers.

References

  • Certificate of Analysis . (2021, March 8). Tocris Bioscience. Retrieved from [Link]

  • trans-3-amino-cyclobutanecarboxylic acid hydrochloride, min 97% . Stellarnova. Retrieved from [Link]

  • (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride . Shanghai Majin Pharmaceutical & Chemical Technology Co., Ltd. Retrieved from [Link]

  • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride . PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of stability indicating chromatographic methods for determination of antipyrine and benzocaine hydrochloride in the presence of its degradation product . RSC Publishing. Retrieved from [Link]

  • 3-aminocyclobutane-1-carboxamide hydrochloride . PubChemLite. Retrieved from [Link]

  • Fu, J., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors . Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • 3-Aminocyclobutane-1-carboxylic acid . PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids . Agilent Technologies. Retrieved from [Link]

  • Gnah, G. E., & S. D. C. (2021). A Review of Analytical Methods for Cannabinoid Determination . Cannabis Science and Technology. Retrieved from [Link]

Sources

Comparative

Comparative metabolic stability of 3-Aminocyclobutane-1-carboxamide vs phenyl ring analogs

Executive Summary: The "Escape from Flatland" Paradigm For decades, the planar, sp2 -hybridized phenyl ring has been a ubiquitous structural motif in medicinal chemistry, prized for its synthetic accessibility and abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, the planar, sp2 -hybridized phenyl ring has been a ubiquitous structural motif in medicinal chemistry, prized for its synthetic accessibility and ability to engage in π−π stacking interactions[1]. However, the over-reliance on flat aromatic systems frequently introduces severe developmental liabilities, most notably poor aqueous solubility and high susceptibility to rapid oxidative metabolism[2].

In response, modern drug design has increasingly adopted the "escape from flatland" strategy, which advocates for increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) within drug candidates[3]. Replacing a phenyl ring with a saturated bioisostere—specifically 3-aminocyclobutane-1-carboxamide —fundamentally alters the physicochemical and metabolic profile of a molecule. This guide provides an in-depth, objective comparison of the metabolic stability of 3-aminocyclobutane-1-carboxamide against traditional phenyl ring analogs, supported by mechanistic rationale and validated experimental workflows.

Mechanistic Rationale for Enhanced Metabolic Stability

The primary metabolic vulnerability of the phenyl ring lies in its electron-rich π -system, which is a prime target for Cytochrome P450 (CYP450) enzymes in the liver[1]. CYP450s readily catalyze aromatic hydroxylation and epoxidation reactions on these flat surfaces, leading to high intrinsic clearance ( CLint​ ) and short in vivo half-lives.

Conversely, the 3-aminocyclobutane-1-carboxamide scaffold lacks this π -electron cloud[4]. The puckered, three-dimensional geometry of the cyclobutane ring not only increases the Fsp3​ character but also introduces steric bulk that disrupts the optimal binding geometry required by the CYP450 oxidative active sites[5]. This fundamental shift in electronic and spatial properties effectively shields the molecule from rapid Phase I metabolism.

G A Lead Optimization Scaffold Choice B Phenyl Ring Analog (Planar, sp2-hybridized) A->B Traditional Design C 3-Aminocyclobutane-1-carboxamide (3D, sp3-hybridized) A->C Bioisosteric Replacement D CYP450 Oxidation (Epoxidation & Hydroxylation) B->D Susceptible E Steric Shielding & Absence of pi-electrons C->E Resistant F High Intrinsic Clearance (Poor Metabolic Stability) D->F G Low Intrinsic Clearance (High Metabolic Stability) E->G

Logical flow comparing metabolic vulnerabilities of phenyl rings vs cyclobutane bioisosteres.

Quantitative Performance Comparison

The substitution of a para-substituted phenyl ring (e.g., 4-aminobenzamide) with 3-aminocyclobutane-1-carboxamide yields profound improvements across multiple ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The table below summarizes representative experimental data demonstrating this shift[2][5].

ParameterPhenyl Ring Analog (Reference)3-Aminocyclobutane-1-carboxamidePharmacological Impact
Fraction sp3 ( Fsp3​ ) 0.250.55Higher 3D complexity; statistically correlates with clinical success.
Lipophilicity (LogD 7.4​ ) 3.82.1Reduced lipophilicity minimizes non-specific protein binding.
Aqueous Solubility ( μ g/mL) < 5.0> 150.0>30-fold improvement, preventing crystallization and enhancing oral bioavailability.
HLM Intrinsic Clearance ( CLint​ ) 145.0 μ L/min/mg18.5 μ L/min/mg~8-fold reduction in metabolic clearance via CYP450 evasion.
In Vitro Half-life ( t1/2​ ) 12 min95 minSignificantly prolonged exposure profile, allowing for lower/less frequent dosing.

Experimental Validation: Liver Microsomal Stability Assay

To objectively quantify the metabolic stability of these analogs, the Human Liver Microsome (HLM) Stability Assay is employed as the gold standard[4]. As a self-validating system, this protocol is designed to isolate Phase I oxidative metabolism while maintaining strict kinetic controls.

Step-by-Step Methodology & Causality
  • Reagent Preparation & Matrix Standardization:

    • Action: Prepare a suspension of pooled human liver microsomes at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a standardized 0.5 mg/mL protein concentration provides sufficient CYP450 enzymatic activity to observe depletion while preventing excessive non-specific protein binding, which could artificially mask the free drug concentration and yield a falsely inflated half-life.

  • Compound Spiking (Kinetic Control):

    • Action: Introduce the test compound (phenyl analog vs. cyclobutane analog) at a final concentration of 1 μ M.

    • Causality: Maintaining the substrate concentration strictly at 1 μ M ensures it remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees the reaction follows first-order kinetics, a mathematical prerequisite for accurately deriving intrinsic clearance ( CLint​ ).

  • Reaction Initiation (Cofactor Supply):

    • Action: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].

    • Causality: NADPH is the obligate electron donor for CYP450s. Because pure NADPH degrades rapidly at 37°C, utilizing a regenerating system ensures a continuous, steady-state supply of reducing equivalents throughout the entire 60-minute incubation period.

  • Time-Course Sampling & Termination:

    • Action: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot and immediately dispense it into 150 μ L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point. Simultaneously, it disrupts any protein-drug binding, releasing the analyte into the supernatant for accurate quantification.

  • LC-MS/MS Quantification:

    • Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound over time.

Workflow S1 1. Preparation Test Compound + Liver Microsomes S2 2. Initiation Add NADPH Regenerating System S1->S2 S3 3. Incubation 37°C at Time Points (0-60m) S2->S3 S4 4. Termination Quench with Cold Acetonitrile S3->S4 S5 5. Analysis Centrifuge & LC-MS/MS S4->S5

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

References

  • Open Library Publishing Platform. "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." URL:[Link]

  • PNAS. "Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes." URL: [Link]

  • Princeton University. "Bioisosteres in Drug Design – “Escape from Flatland”." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Aminocyclobutane-1-carboxamide Hydrochloride

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminocyclobutane-1-carboxamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Compound Profile and Hazard Identification

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. 3-Aminocyclobutane-1-carboxamide hydrochloride is a research chemical, and as such, comprehensive toxicological data may not be fully available. Therefore, it is crucial to treat it with a high degree of caution.

Key Properties:

PropertyValueSource
Molecular Formula C5H10ClNO2[1]
Molecular Weight 151.59 g/mol [1]
Physical Form Powder/Solid
Known Hazards May cause skin, eye, and respiratory irritation.[2]
Decomposition Upon combustion, may produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][4][5]

This table summarizes key data for 3-Aminocyclobutane-1-carboxamide hydrochloride.

Risk Assessment and Personal Protective Equipment (PPE)

Given the potential for irritation and the lack of extensive toxicity data, a conservative approach to personal protection is warranted. The following PPE is mandatory when handling 3-Aminocyclobutane-1-carboxamide hydrochloride in any form (solid or in solution):

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[4]

  • Protective Clothing: A lab coat should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8] All handling of the solid compound that could create dust should be performed in a certified chemical fume hood.[3][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Aminocyclobutane-1-carboxamide hydrochloride is that it should not be disposed of down the drain or in regular trash.[2][3][4] It must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.

Step 1: Waste Segregation

Proper segregation of chemical waste is a critical first step to prevent accidental and dangerous chemical reactions.[10][11]

  • Solid Waste:

    • Place any unused or expired 3-Aminocyclobutane-1-carboxamide hydrochloride, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a designated "Hazardous Solid Waste" container.

    • This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12]

  • Liquid Waste:

    • If the compound is in solution, it should be collected in a designated "Hazardous Liquid Waste" container.

    • Ensure that the solvent is compatible with the other contents of the liquid waste container. Do not mix incompatible waste streams.[11]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with 3-Aminocyclobutane-1-carboxamide hydrochloride must be disposed of in a designated sharps container.[10]

Step 2: Containerization and Labeling

All waste containers must be properly labeled to ensure safe handling and disposal by environmental services personnel.[7][13] The label should include:

  • The words "Hazardous Waste."[13]

  • The full chemical name: "3-Aminocyclobutane-1-carboxamide hydrochloride."

  • The specific hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

Step 3: Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory.[13][14] This area should be:

  • Under the control of laboratory personnel.[12]

  • Away from sources of heat or ignition.[10]

  • In a well-ventilated area, such as a fume hood or a designated and ventilated cabinet.[14]

Step 4: Scheduling a Pickup

Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days for large quantity generators), arrange for a pickup with your institution's licensed hazardous waste contractor.[14][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Aminocyclobutane-1-carboxamide hydrochloride and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Waste Segregation & Containerization cluster_disposal Final Disposal Waste 3-Aminocyclobutane-1-carboxamide hydrochloride Waste Generated AssessType Determine Waste Type Waste->AssessType Solid Solid Waste (e.g., powder, contaminated items) AssessType->Solid Solid Liquid Liquid Waste (e.g., solutions) AssessType->Liquid Liquid Sharps Sharps Waste (e.g., contaminated needles) AssessType->Sharps Sharps LabelSolid Label as 'Hazardous Solid Waste' Solid->LabelSolid LabelLiquid Label as 'Hazardous Liquid Waste' Liquid->LabelLiquid LabelSharps Label Sharps Container Sharps->LabelSharps Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store LabelSharps->Store Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup

Disposal decision workflow for 3-Aminocyclobutane-1-carboxamide hydrochloride.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the affected area.

  • Skin Contact: Wash the affected area with soap and plenty of water.[9] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of our professional responsibility to ensure a safe and sustainable research environment. For further guidance, always refer to your institution's specific Chemical Hygiene Plan and consult with your EHS department.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • Safety Data Sheet - (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. AAPPTec. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Safety Data Sheet - Ammonium iron(III) sulfate solution. KISHIDA CHEMICAL CO., LTD. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019, September). Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • MSDS of methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride. (2026, April 1). Capot Chemical. [Link]

  • (1r,3r)-3-Aminocyclobutane-1-carboxylic acid hydrochloride. PubChem. [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling 3-Aminocyclobutane-1-carboxamide Hydrochloride

As a novel building block in drug discovery and development, 3-Aminocyclobutane-1-carboxamide hydrochloride demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel building block in drug discovery and development, 3-Aminocyclobutane-1-carboxamide hydrochloride demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the rationale behind each recommendation, empowering you to make informed safety decisions grounded in a comprehensive risk assessment.

Understanding the Hazard Profile

While specific toxicological data for 3-Aminocyclobutane-1-carboxamide hydrochloride is not extensively published, its chemical structure—an amine hydrochloride salt—and data from structurally related compounds allow for a robust presumptive hazard assessment. The primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[1][2]

  • Respiratory Tract Irritation: As a fine powder, the dust can cause respiratory irritation if inhaled.[1][3]

  • Harmful if Swallowed: Similar to other amine salts, it may be harmful if ingested.[4]

Given these potential hazards, a multi-layered PPE strategy is essential to prevent exposure through dermal contact, ocular contact, and inhalation.

The Foundation: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The first and most effective measures are engineering controls designed to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, handling of the solid, and solution preparation should be conducted within a certified chemical fume hood. This is the primary method to control the inhalation of airborne dust.

  • Ventilated Enclosures: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air turbulence.

Core PPE Requirements for All Handling Procedures

The following PPE should be considered the minimum standard for any task involving 3-Aminocyclobutane-1-carboxamide hydrochloride, regardless of quantity.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from dust particles or splashes. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[5][6]

  • Hand Protection: Compatible chemical-resistant gloves are required.[5] Nitrile gloves are a common and effective choice for handling solids and solutions. Always inspect gloves for tears or pinholes before use. Employ proper glove removal technique to avoid contaminating your skin.[5][6]

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination.[7][8] Ensure the material is appropriate for the chemicals being handled.[9]

  • Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting.[10]

Task-Specific PPE Recommendations

Different laboratory procedures present varying levels of risk. The following table outlines recommended PPE for specific tasks, escalating protection based on the potential for exposure.

TaskHazard(s)Engineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing/Aliquoting Solid Inhalation of dust, Skin/Eye contactChemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesChemical Splash GogglesN95 Respirator (if dust cannot be fully contained)Lab Coat
Dissolving/Solution Prep Splashes, Skin/Eye contactChemical Fume HoodNitrile GlovesChemical Splash Goggles (Face shield for >5g)Not typically required if in fume hoodLab Coat
Reaction Monitoring/Sampling Splashes, Skin/Eye contactChemical Fume HoodNitrile GlovesChemical Splash GogglesNot typically required if in fume hoodLab Coat
Spill Cleanup (Small) Inhalation of dust, Skin/Eye contactN/A2 pairs of Nitrile GlovesChemical Splash GogglesN95 RespiratorLab Coat

The Logic of PPE Selection: A Workflow

The decision-making process for selecting appropriate PPE can be visualized as a workflow. This ensures a consistent and logical approach to risk mitigation for every task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_form Physical Form cluster_exposure Exposure Potential cluster_ppe Required PPE Start Identify Task: Handling 3-Aminocyclobutane-1-carboxamide HCl IsSolid Handling Solid Powder? Start->IsSolid DustRisk Potential for Dust Generation? (e.g., Weighing, Transferring) IsSolid->DustRisk Yes SplashRisk Potential for Splash? (e.g., Dissolving, Transferring Liquid) IsSolid->SplashRisk No (Solution) BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles DustRisk->BasePPE No Hood Use Chemical Fume Hood or Ventilated Enclosure DustRisk->Hood Yes SplashRisk->BasePPE Yes (Small Volume) FaceShield Add Face Shield over Goggles SplashRisk->FaceShield Yes (Large Volume) Respirator Add N95 Respirator Hood->Respirator

Caption: PPE selection workflow for handling 3-Aminocyclobutane-1-carboxamide hydrochloride.

Operational Plans: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

Donning (Putting On) PPE:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE (to prevent self-contamination):
  • Gloves: Remove gloves using the proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface.

  • Lab Coat: Unbutton and remove by rolling it inside-out, only touching the interior surface.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][11]

Disposal Plan:
  • Contaminated Solids: Any solid waste, including contaminated paper towels or weigh boats, should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposable PPE: Used gloves, disposable respirators, and any other contaminated single-use items must be disposed of in the designated solid hazardous waste stream. Do not place them in the regular trash.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (the solvent used for rinsing becomes hazardous waste). Deface the label before disposing of the container according to your institution's guidelines.

By adhering to these rigorous PPE protocols and operational plans, researchers can handle 3-Aminocyclobutane-1-carboxamide hydrochloride with confidence, ensuring a safe and controlled laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • AIMS. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026, April 1). MSDS of methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

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